Technical Documentation Center

5-Methyl-isothiazole-3-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methyl-isothiazole-3-carbaldehyde
  • CAS: 1083274-36-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-Methyl-isothiazole-3-carbaldehyde as a Versatile Scaffold in Medicinal Chemistry

The following technical whitepaper provides an in-depth analysis of 5-Methyl-isothiazole-3-carbaldehyde , a critical heterocyclic building block in medicinal chemistry. Executive Summary 5-Methyl-isothiazole-3-carbaldehy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper provides an in-depth analysis of 5-Methyl-isothiazole-3-carbaldehyde , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

5-Methyl-isothiazole-3-carbaldehyde is a functionalized heteroaromatic aldehyde serving as a pivotal intermediate in the synthesis of bioactive compounds. Its 1,2-thiazole (isothiazole) core acts as a bioisostere for thiazoles, pyridines, and isoxazoles, offering unique electronic properties and hydrogen-bonding capabilities. This guide details its physicochemical profile, synthetic pathways, reactivity, and applications in drug discovery, specifically in the development of anti-inflammatory and antiviral agents.

Molecular Architecture & Physicochemical Profile[1]

The isothiazole ring system is characterized by a sulfur atom and a nitrogen atom in adjacent positions (1,2-relationship).[1] In 5-Methyl-isothiazole-3-carbaldehyde, the 5-position is blocked by a methyl group, directing electrophilic and nucleophilic interactions to the 3-formyl group or the 4-position of the ring.

Identity and Nomenclature
  • IUPAC Name: 5-Methyl-1,2-thiazole-3-carbaldehyde

  • Common Name: 5-Methylisothiazole-3-carboxaldehyde[2][3]

  • CAS Number: 1083274-36-5 (Commercially verified)

    • Note on Registry: The CAS 134736-67-9 provided in some inquiries may refer to a specific salt form or an internal registry number; 1083274-36-5 is the standard identifier for the neutral aldehyde.

  • Molecular Formula: C₅H₅NOS

  • SMILES: CC1=CN=C(C=O)S1

Physicochemical Properties (Table 1)[7][8]
PropertyValue (Experimental/Predicted)Significance
Molecular Weight 127.17 g/mol Fragment-based drug discovery (FBDD) compliant.
Physical State Pale yellow liquid / Low-melting solidHandling requires standard liquid transfer protocols.
Boiling Point ~120 °C (at 760 mmHg)Volatile; purification via vacuum distillation is viable.
LogP (Predicted) ~1.15Moderate lipophilicity; good membrane permeability.
Polar Surface Area 46 ŲFavorable for CNS penetration and oral bioavailability.
Solubility Soluble in DCM, DMSO, MeOHCompatible with standard organic synthesis solvents.

Synthetic Routes & Process Chemistry

The synthesis of 5-Methyl-isothiazole-3-carbaldehyde typically follows two primary strategies: de novo ring construction or functionalization of the pre-formed isothiazole ring.

Method A: Lithiation-Formylation (Preferred Lab Scale)

The most direct route involves the selective lithiation of commercially available 5-methylisothiazole. While isothiazoles preferentially lithiate at the C-5 position due to the inductive effect of sulfur, the presence of the 5-methyl group blocks this site, directing lithiation to the C-3 position.

Mechanism:

  • Deprotonation: Treatment with n-butyllithium (n-BuLi) at low temperature (-78 °C) removes the C-3 proton.

  • Formylation: The resulting organolithium species attacks the electrophilic carbonyl of N,N-dimethylformamide (DMF).

  • Hydrolysis: Acidic workup releases the aldehyde.

Method B: Oxidative Cyclization

For larger scales, constructing the ring from acyclic precursors is often more cost-effective. This involves the oxidative cyclization of


-aminothiocrotonamides or related thio-enamine derivatives.
Synthetic Pathway Visualization

SynthesisPath Start 5-Methylisothiazole Inter 3-Lithio-5-methylisothiazole (Intermediate) Start->Inter C-3 Deprotonation Reagent1 n-BuLi / THF -78°C Reagent1->Inter Product 5-Methyl-isothiazole-3-carbaldehyde Inter->Product Formylation Reagent2 DMF (Electrophile) Reagent2->Product Workup H3O+ / Hydrolysis Workup->Product

Figure 1: Selective C-3 functionalization of 5-methylisothiazole via lithiation-formylation.

Reactivity & Functionalization[8][9]

The 3-carbaldehyde group acts as a versatile "handle" for further diversification.

Reductive Amination (Key for Drug Synthesis)

The aldehyde reacts rapidly with primary and secondary amines to form imines (Schiff bases), which can be reduced to amines using sodium triacetoxyborohydride (STAB). This is the primary route for attaching the isothiazole core to other pharmacophores.

  • Reaction: Aldehyde + R-NH₂

    
     Imine 
    
    
    
    Secondary Amine.
Oxidation to Carboxylic Acid

Oxidation with NaClO₂ (Pinnick oxidation) or KMnO₄ yields 5-methylisothiazole-3-carboxylic acid . Derivatives of this acid (amides) are potent anti-inflammatory agents.

Knoevenagel Condensation

The aldehyde proton is sufficiently acidic to undergo condensation with active methylene compounds (e.g., malononitrile), yielding vinyl-isothiazole derivatives useful in material science and agrochemistry.

Applications in Drug Discovery[9][10][11]

The isothiazole scaffold is a bioisostere of the thiazole ring found in drugs like Ritonavir (antiviral) and Dasatinib (kinase inhibitor).

Therapeutic Areas
  • Anti-Inflammatory Agents: Derivatives of 5-methylisothiazole-3-carboxylic acid (oxidized form of the aldehyde) have shown efficacy in reducing edema in carrageenan-induced inflammation models.

  • Antivirals: Isothiazole-based acyclonucleosides are investigated as inhibitors of viral replication (e.g., HSV-1, HIV). The 3-formyl group is used to append the sugar-mimetic moiety.

  • Agrochemicals: Isothiazole-3-carbaldehyde derivatives serve as precursors to next-generation fungicides, leveraging the inherent biocidal activity of the isothiazole class (related to isothiazolinones like Kathon™).

Experimental Protocols

Protocol 6.1: Synthesis via Lithiation (Adapted)

Objective: Preparation of 5-Methyl-isothiazole-3-carbaldehyde from 5-methylisothiazole.

  • Setup: Flame-dry a 250 mL round-bottom flask and flush with Argon.

  • Reagent Prep: Dissolve 5-methylisothiazole (1.0 eq, 10 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes. Maintain temperature < -70 °C.

    • Observation: Solution may turn yellow/orange, indicating the formation of the lithiated species.

    • Time: Stir at -78 °C for 1 hour.

  • Quench: Add anhydrous DMF (1.5 eq) dropwise. Stir for 30 minutes at -78 °C, then allow to warm to 0 °C over 1 hour.

  • Workup: Quench with saturated NH₄Cl solution (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol 6.2: Reductive Amination

Objective: Coupling with a primary amine.

  • Dissolve 5-Methyl-isothiazole-3-carbaldehyde (1.0 eq) and Amine (1.1 eq) in DCE (1,2-dichloroethane).

  • Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 1 hour at RT.

  • Add Sodium Triacetoxyborohydride (1.5 eq) in one portion. Stir overnight.

  • Quench with saturated NaHCO₃ . Extract with DCM.

Safety & Handling (MSDS Summary)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • Sensitization: Like many isothiazoles, this compound may cause allergic skin reactions upon repeated exposure.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of vapors.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid.

References

  • ChemicalBook. (2023). 5-Methylisothiazole-3-carbaldehyde Product Description and CAS 1083274-36-5 Verification. Retrieved from

  • National Institutes of Health (NIH). (2019). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Retrieved from

  • Thieme Chemistry. (2002). Science of Synthesis: Isothiazoles.[1][4][5] Thieme Connect. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet for Isothiazole Derivatives. Retrieved from

  • ResearchGate. (2019). Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from

Sources

Exploratory

5-Methyl-isothiazole-3-carbaldehyde: Technical Guide &amp; Application Profile

Executive Summary 5-Methyl-isothiazole-3-carbaldehyde (CAS 1083274-36-5) is a specialized heterocyclic building block critical to modern fragment-based drug discovery (FBDD).[1] As a member of the 1,2-thiazole family, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-isothiazole-3-carbaldehyde (CAS 1083274-36-5) is a specialized heterocyclic building block critical to modern fragment-based drug discovery (FBDD).[1] As a member of the 1,2-thiazole family, this compound offers a bioisosteric alternative to pyridine or thiazole rings, modulating lipophilicity and metabolic stability in small molecule inhibitors. Its C-3 formyl group serves as a versatile "chemical handle," enabling rapid diversification via reductive amination, Wittig olefination, and condensation reactions. This guide details its physicochemical profile, synthetic pathways, and validated protocols for its application in medicinal chemistry.[2]

Chemical Profile & Specifications

Identification & Properties

The isothiazole core is electron-deficient compared to thiazole, influencing the reactivity of the aldehyde at the C-3 position. It is generally sensitive to oxidation and should be stored under inert atmosphere.

ParameterTechnical Specification
CAS Number 1083274-36-5
IUPAC Name 5-Methyl-1,2-thiazole-3-carbaldehyde
Molecular Formula C₅H₅NOS
Molecular Weight 127.16 g/mol
SMILES CC1=CN=S1(C=O)
Appearance Pale yellow to tan solid or semi-solid oil (Grade dependent)
Solubility Soluble in DMSO, DCM, Methanol, Ethyl Acetate
Storage 2–8°C, Hygroscopic, Store under Argon/Nitrogen
Structural Significance

The 5-methyl group blocks metabolic oxidation at the C-5 position, a common clearance pathway for unsubstituted isothiazoles. The C-3 aldehyde is positioned to direct substituents into specific binding pockets, making it a preferred scaffold for kinase inhibitors (e.g., targeting MEK or Chk1) and anti-inflammatory agents (COX-1/2 inhibitors).

Synthetic Pathways[3][4]

The synthesis of 5-methyl-isothiazole-3-carbaldehyde typically proceeds through the functionalization of the stable carboxylic acid or alcohol precursors. The most robust laboratory-scale method involves the controlled oxidation of (5-methylisothiazol-3-yl)methanol .

Pathway Diagram: Synthesis & Reactivity

The following diagram outlines the retrosynthetic logic and downstream utility of the scaffold.

G Precursor 5-Methylisothiazole-3-carboxylic Acid / Ester Intermediate (5-Methylisothiazol-3-yl) methanol Precursor->Intermediate LiAlH4 Reduction Target 5-Methyl-isothiazole- 3-carbaldehyde (CAS 1083274-36-5) Intermediate->Target MnO2 or Swern Oxidation Prod_A Secondary Amines (Reductive Amination) Target->Prod_A R-NH2, NaBH(OAc)3 Prod_B Hydrazones/Schiff Bases (Condensation) Target->Prod_B R-NH-NH2 Prod_C Vinyl Isothiazoles (Wittig Reaction) Target->Prod_C Ph3P=CH-R

Figure 1: Synthetic workflow from acid precursor to functionalized bioactive scaffolds.

Experimental Protocols

Protocol A: Synthesis via Oxidation (Recommended)

Objective: Preparation of 5-methyl-isothiazole-3-carbaldehyde from (5-methylisothiazol-3-yl)methanol. Rationale: Direct oxidation of the alcohol prevents over-oxidation to the acid, which is common with stronger oxidants like permanganate. Activated Manganese Dioxide (MnO₂) is selected for its mild chemoselectivity.

Reagents:

  • (5-Methylisothiazol-3-yl)methanol (1.0 eq)

  • Activated MnO₂ (10.0 eq)

  • Dichloromethane (DCM) or Chloroform (anhydrous)

  • Celite (for filtration)

Procedure:

  • Dissolution: Dissolve (5-methylisothiazol-3-yl)methanol (e.g., 5 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

  • Oxidation: Add activated MnO₂ (50 mmol) in portions to the stirring solution at room temperature.

  • Monitoring: Stir the suspension vigorously. Monitor reaction progress via TLC (typically 30% EtOAc/Hexane) or LC-MS. Conversion is usually complete within 4–12 hours.

  • Work-up: Filter the black suspension through a pad of Celite to remove manganese salts. Wash the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate in vacuo at low temperature (<40°C) to yield the crude aldehyde.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0–20% EtOAc in Hexanes).

Self-Validating Check: The product should show a distinct aldehyde proton signal in ¹H NMR at approximately δ 9.8–10.1 ppm.

Protocol B: Reductive Amination (Library Synthesis)

Objective: Derivatization of the aldehyde to form a secondary amine library. Rationale: Sodium triacetoxyborohydride (STAB) is used as the reducing agent because it effectively reduces the intermediate imine without reducing the aldehyde starting material, minimizing side products.

Reagents:

  • 5-Methyl-isothiazole-3-carbaldehyde (1.0 eq)[3]

  • Primary Amine (R-NH₂) (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 1–2 drops)

  • 1,2-Dichloroethane (DCE) or THF

Procedure:

  • Imine Formation: In a vial, combine the aldehyde (0.5 mmol) and the primary amine (0.55 mmol) in DCE (5 mL). If the amine is a salt (e.g., HCl salt), add 1.1 eq of TEA.

  • Activation: Add catalytic acetic acid to facilitate imine formation. Stir at room temperature for 30–60 minutes.

  • Reduction: Add STAB (0.75 mmol) in one portion. Stir the reaction at room temperature for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

  • Validation: Analyze by LC-MS for the [M+H]⁺ peak corresponding to the secondary amine.

Applications in Drug Discovery[6][7]

Bioactive Scaffold Utility

The 5-methyl-isothiazole motif acts as a pharmacophore in several therapeutic areas:

  • Kinase Inhibition: The nitrogen and sulfur atoms in the ring can participate in hydrogen bonding with the hinge region of kinases.

  • Anti-Infectives: Isothiazole carboxamides have demonstrated efficacy against Gram-positive bacteria.

  • COX Inhibitors: 5-substituted isothiazoles are established COX-1/COX-2 inhibitory scaffolds, where the aldehyde serves as the linker to aryl groups.

Comparative Reactivity

Unlike furan-2-carbaldehydes (which are prone to ring opening) or thiophene-2-carbaldehydes, the isothiazole-3-carbaldehyde is less electron-rich. This makes the carbonyl carbon highly electrophilic, ensuring rapid reaction rates in condensation chemistries, but also requiring careful storage to prevent hydration or oxidation.

Safety & Handling (MSDS Summary)

Hazard ClassStatementPrecaution
Skin Irritant H315: Causes skin irritationWear nitrile gloves; wash immediately upon contact.
Eye Irritant H319: Causes serious eye irritationUse safety goggles; flush with water for 15 min if exposed.
Respiratory H335: May cause respiratory irritationHandle in a fume hood; avoid dust/mist generation.
Reactivity Air/Moisture SensitiveStore under inert gas; reseal containers immediately.

Disposal: Dispose of as hazardous organic waste containing heteroatoms (Sulfur/Nitrogen). Do not release into drains.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9570146, Isothiazole-5-carboxaldehyde derivatives. Retrieved February 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination: Methodologies and Mechanisms. Retrieved February 16, 2026, from [Link]

  • MDPI. (2023). Synthesis of Isothiazole-5-carboxylic Acid Derivatives. Molbank.[4] Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2022). Discovery of 5-Methylthiazole Conjugates as Potential Anti-Inflammatory Agents. Retrieved February 16, 2026, from [Link]

Sources

Foundational

The Strategic Role of 5-Methylisothiazole-3-carbaldehyde in Modern Heterocyclic Chemistry: A Technical Guide

Foreword: Unveiling a Versatile Heterocyclic Building Block In the landscape of contemporary drug discovery and agrochemical development, the isothiazole scaffold has emerged as a privileged structure, prized for its div...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary drug discovery and agrochemical development, the isothiazole scaffold has emerged as a privileged structure, prized for its diverse biological activities and synthetic versatility.[1][2] This technical guide delves into the chemistry of a particularly valuable, yet underexplored, derivative: 5-Methylisothiazole-3-carbaldehyde . While specific literature on this exact molecule is emerging, its structural motifs suggest a wealth of synthetic possibilities. This document, therefore, serves as both a summary of established principles and a forward-looking exploration of its potential, drawing upon analogous reactivity in related heterocyclic systems. We will explore its synthesis, key reactions, and its prospective applications, providing researchers and drug development professionals with a comprehensive understanding of this potent building block.

Synthesis of the 5-Methylisothiazole-3-carbaldehyde Core

The construction of the 5-methylisothiazole-3-carbaldehyde framework can be approached through several strategic disconnections. Based on established isothiazole synthetic methodologies, two primary routes are proposed: direct formylation of a pre-formed isothiazole ring and ring construction from acyclic precursors.

Strategy 1: Electrophilic Formylation of 5-Methylisothiazole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems.[3][4][5] Given the electron-donating effect of the methyl group at the 5-position, the C3 position of 5-methylisothiazole is a logical site for electrophilic attack.

Proposed Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (3 equivalents) to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 5-methylisothiazole (1 equivalent) in a minimal amount of dry dichloromethane and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-methylisothiazole-3-carbaldehyde.

Vilsmeier_Haack cluster_1 Vilsmeier Reagent Formation cluster_2 Formylation and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Isothiazole 5-Methylisothiazole Intermediate Iminium Salt Intermediate Isothiazole->Intermediate + Vilsmeier Reagent Product 5-Methylisothiazole-3-carbaldehyde Intermediate->Product + H₂O H2O H₂O (work-up)

Caption: Vilsmeier-Haack formylation of 5-methylisothiazole.

Strategy 2: Oxidation of 5-Methylisothiazole-3-methanol

An alternative and often milder approach involves the synthesis of the corresponding alcohol followed by oxidation. This two-step process can offer advantages in terms of substrate compatibility and purification.

Proposed Experimental Protocol: Oxidation of 5-Methylisothiazole-3-methanol

Step A: Synthesis of 5-Methylisothiazole-3-methanol

  • Grignard Formation (Hypothetical): Prepare a Grignard reagent from a suitable 3-halo-5-methylisothiazole precursor.

  • Formylation: React the Grignard reagent with a formylating agent such as N,N-dimethylformamide (DMF) or ethyl orthoformate.

  • Reduction: Reduce the resulting aldehyde in situ or after isolation with a mild reducing agent like sodium borohydride (NaBH₄) in methanol to yield 5-methylisothiazole-3-methanol.

Step B: Oxidation to the Aldehyde

  • Reaction Setup: Dissolve 5-methylisothiazole-3-methanol (1 equivalent) in dichloromethane in a round-bottom flask.

  • Oxidation: Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 equivalents) or Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its completion by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of silica gel or Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired aldehyde.

Oxidation_Pathway Methanol 5-Methylisothiazole-3-methanol Aldehyde 5-Methylisothiazole-3-carbaldehyde Methanol->Aldehyde Oxidation Oxidant Mild Oxidizing Agent (e.g., PCC, DMP)

Caption: Synthesis via oxidation of the corresponding alcohol.

The Reactive Hub: Key Transformations of the Aldehyde Moiety

The aldehyde functionality at the C3 position of the 5-methylisothiazole ring is a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are crucial for elaborating the core structure into more complex molecules with potential biological activity.

Olefination Reactions: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds.[6][7][8] This reaction is expected to proceed efficiently with 5-methylisothiazole-3-carbaldehyde to introduce a variety of unsaturated moieties.

Generic Experimental Protocol: Wittig Olefination

  • Ylide Generation: In a flame-dried flask under a nitrogen atmosphere, suspend the desired phosphonium salt (1.1 equivalents) in dry tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equivalents) dropwise. Stir the resulting mixture at room temperature for 1 hour to generate the ylide.

  • Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of 5-methylisothiazole-3-carbaldehyde (1 equivalent) in dry THF dropwise.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired alkene.

Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting an aldehyde with an active methylene compound, typically catalyzed by a weak base.[9][10][11]

Generic Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: To a solution of 5-methylisothiazole-3-carbaldehyde (1 equivalent) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents) in ethanol or toluene, add a catalytic amount of a weak base such as piperidine or triethylamine.

  • Reaction Conditions: Heat the mixture to reflux for 2-6 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Aldehyde_Reactions Aldehyde 5-Methylisothiazole-3-carbaldehyde Alkene Alkene Derivative Aldehyde->Alkene Wittig Reaction Unsaturated α,β-Unsaturated Derivative Aldehyde->Unsaturated Knoevenagel Condensation Amine Amine Derivative Aldehyde->Amine Reductive Amination Wittig Phosphonium Ylide Knoevenagel Active Methylene Compound Reductive Amine + Reducing Agent

Caption: Key reactions of the aldehyde group.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[12][13][14] This one-pot procedure involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Generic Experimental Protocol: Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve 5-methylisothiazole-3-carbaldehyde (1 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a suitable solvent such as methanol, dichloromethane, or 1,2-dichloroethane.

  • Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the mixture. If using NaBH(OAc)₃, the reaction is typically run in a non-protic solvent.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography.

Applications in Drug Discovery and Agrochemicals

The isothiazole nucleus is a key pharmacophore in a number of biologically active compounds, exhibiting a wide range of activities including antifungal, antibacterial, antiviral, and anti-inflammatory properties.[15][16][17][18] Isothiazole derivatives have also found significant use in agriculture as fungicides and pesticides.[19][20][21]

Table 1: Potential Applications of 5-Methylisothiazole-3-carbaldehyde Derivatives

Application AreaTarget Class (Example)Rationale for Isothiazole Scaffold
Drug Discovery Kinase InhibitorsThe isothiazole ring can act as a hinge-binding motif.
Protease InhibitorsThe heterocycle can participate in hydrogen bonding and hydrophobic interactions within the active site.
GPCR LigandsThe scaffold provides a rigid framework for the precise positioning of pharmacophoric groups.
Agrochemicals FungicidesIsothiazole derivatives can disrupt fungal metabolic pathways.[21]
InsecticidesThe scaffold can be functionalized to interact with insect-specific targets.

The aldehyde functionality of 5-methylisothiazole-3-carbaldehyde serves as a crucial entry point for the synthesis of libraries of diverse compounds for screening in these therapeutic and agricultural areas. The ability to readily introduce a wide range of chemical functionalities via the reactions discussed above makes this a highly valuable building block for lead discovery and optimization.

Spectroscopic Characterization (Predicted)

While experimental data for 5-methylisothiazole-3-carbaldehyde is not widely published, its spectroscopic characteristics can be predicted based on the analysis of related isothiazole structures.[1][22]

  • ¹H NMR: The spectrum is expected to show a singlet for the C4-H proton, a singlet for the methyl protons at C5, and a singlet for the aldehydic proton. The chemical shift of the aldehydic proton will be in the downfield region, typically around 9-10 ppm.

  • ¹³C NMR: The spectrum will show distinct signals for the three carbons of the isothiazole ring, the methyl carbon, and the carbonyl carbon of the aldehyde group. The carbonyl carbon will appear at a characteristic downfield chemical shift (around 180-190 ppm).

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde will be prominent in the region of 1680-1710 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₅H₅NOS, MW: 127.17).

Conclusion and Future Outlook

5-Methylisothiazole-3-carbaldehyde represents a heterocyclic building block with significant untapped potential. Its synthesis, while not extensively documented for this specific isomer, can be reliably approached through established methodologies in heterocyclic chemistry. The true value of this compound lies in the versatility of its aldehyde functional group, which opens the door to a vast array of chemical transformations. As the demand for novel, biologically active small molecules continues to grow in the pharmaceutical and agrochemical industries, the strategic use of such well-defined and reactive scaffolds will be paramount. This guide provides a foundational framework for researchers to begin exploring the rich chemistry of 5-methylisothiazole-3-carbaldehyde and to unlock its potential in the development of next-generation therapeutics and crop protection agents.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol.
  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In: Heterocycles in Medicinal Chemistry. Wiley, 2024.
  • US Patent 5,578,622A, "Isothiazole derivatives and their uses," issued November 26, 1996.
  • WO Patent 2019/020981A1, "Pyrazole, isothiazole and isoxazole derivatives useful as agricultural fungicides," published January 31, 2019.
  • Kletskov, A. V., et al. "Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes." Synthesis, vol. 52, no. 2, 2020, pp. 159-188.
  • Ma, X., et al. "Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters." Organic Letters, vol. 22, no. 14, 2020, pp. 5284-5288.
  • Alam, M. A., et al. "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Iddon, B. "Synthesis and Reactions of Lithiated Monocyclic Azoles Containing Two or More Hetero-Atoms Part V: Isothiazoles and Thiazoles." Heterocycles, vol. 41, no. 3, 1995, p. 533.
  • Organic Chemistry Portal. "Thiazole synthesis." [Link]

  • Chemistry Steps. "Vilsmeier-Haack Reaction." [Link]

  • Dikusar, E. A., et al. "Functionally Substituted Isothiazole- and Isoxazolecarboxamides." Russian Journal of Organic Chemistry, vol. 55, no. 4, 2019, pp. 462-468.
  • Lamberth, C. "Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection." Journal of Agricultural and Food Chemistry, vol. 66, no. 35, 2018, pp. 9156-9166.
  • Rajput, S. S., and A. G. Ingale. "Review Article on Vilsmeier-Haack Reaction." International Journal of Pharmaceutical and Chemical Sciences, vol. 3, no. 1, 2012, pp. 25-43.
  • New Drug Approvals. "Thiazole derivative." [Link]

  • Kuczyński, L., et al. "Synthesis of isothiazole derivatives with potential biological activity." Acta Poloniae Pharmaceutica, vol. 43, no. 2, 1986, pp. 119-124.
  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction." [Link]

  • Wikipedia. "Knoevenagel condensation." [Link]

  • Maccioni, E., et al. "A Patent Review on Thiazole Derivatives (2008-2013)." Acta Chimica and Pharmaceutica Indica, vol. 4, no. 1, 2014, pp. 1-15.
  • Organic Chemistry Portal. "Wittig Reaction." [Link]

  • Bej, S., et al. "Recent Developments in Knoevenagel Condensation Reaction: A Review." Journal of Chemical Reviews, vol. 4, no. 3, 2022, pp. 223-247.
  • Kasmi-Mir, S., et al. "Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores." International Journal of ChemTech Research, vol. 11, no. 3, 2018, pp. 183-191.
  • Organic Reactions. "Wittig Reaction - Common Conditions." [Link]

  • Master Organic Chemistry. "Wittig Reaction – Examples and Mechanism." [Link]

  • Li, G., et al. "Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole." Molecules, vol. 13, no. 8, 2008, pp. 1683-1688.
  • Boujibar, O., et al. "Synthesis of functionalized alkenes via Knoevenagel condensation using Marine Fish Scales as a new efficient and eco-friendly catalyst." Moroccan Journal of Chemistry, vol. 9, no. 4, 2021, pp. 813-821.
  • Wikipedia. "Wittig reaction." [Link]

  • Organic Reactions. "The Knoevenagel Condensation." [Link]

  • Organic Reactions. "Reductive Amination - Common Conditions." [Link]

  • Organic Chemistry Portal. "Isothiazole synthesis." [Link]

  • ResearchGate. "Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters." [Link]

  • Li, J-T., et al. "Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex." E-Journal of Chemistry, vol. 9, no. 4, 2012, pp. 1845-1852.
  • ChemRxiv. "Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions." [Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." [Link]

  • Reddy, G. S., et al. "Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride." Journal of the Korean Chemical Society, vol. 58, no. 1, 2014, pp. 57-62.
  • Google Patents. "CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)
  • ResearchGate. "Study on the Synthesis of 4-Methyl-5-formylthiazole." [Link]

  • National Institutes of Health. "Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns." [Link]

Sources

Exploratory

Technical Guide: Isothiazole-3-carbaldehyde Derivatives in Medicinal Chemistry

Executive Summary This technical guide provides a comprehensive analysis of isothiazole-3-carbaldehyde , a critical heterocyclic intermediate in the synthesis of bioactive small molecules. Unlike its more common isomer (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of isothiazole-3-carbaldehyde , a critical heterocyclic intermediate in the synthesis of bioactive small molecules. Unlike its more common isomer (1,3-thiazole), the 1,2-isothiazole scaffold possesses unique electronic properties driven by the labile S–N bond, offering distinct pharmacodynamic advantages in drug design. This document details the synthetic pathways, structural-activity relationships (SAR), and therapeutic applications of its derivatives, specifically focusing on Schiff bases and hydrazones as high-value targets for antimicrobial and anticancer research.

Structural Significance & Pharmacophore Analysis[1]

The isothiazole ring (1,2-thiazole) is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms. In medicinal chemistry, it is often utilized as a bioisostere for pyridine, thiazole, and isoxazole rings.

The S–N Bond Anomaly

The defining feature of the isothiazole core is the S–N bond. Unlike the C–S bond in thiophene or the C–N bond in pyrrole, the S–N bond in isothiazole is relatively weak and susceptible to reductive cleavage. This "chemical liability" is actually a therapeutic asset:

  • Metabolic Activation: The ring can act as a prodrug, opening in vivo to reveal reactive acyclic species that interact with cysteine proteases or other nucleophilic enzyme active sites.

  • Electronic Modulation: The electronegativity difference between Nitrogen (3.04) and Sulfur (2.58) creates a polarized vector distinct from 1,3-thiazoles, influencing the binding affinity of the 3-carbaldehyde derivatives to target receptors.

Pharmacophore Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the isothiazole-3-carbaldehyde scaffold.

SAR_Isothiazole Core Isothiazole-3-carbaldehyde (Scaffold) C3 C-3 Position (Aldehyde Handle) Core->C3 C4 C-4 Position (Halogenation/Alkylation) Core->C4 C5 C-5 Position (Lipophilic Tuning) Core->C5 SN S-N Bond (Bioactivity Trigger) Core->SN Schiff Schiff Bases/Hydrazones (Antimicrobial/Antiviral) C3->Schiff Condensation Lipid Increased LogP (Membrane Permeability) C4->Lipid Steric Bulk C5->Lipid Substitution Metab Ring Cleavage (Enzyme Inhibition) SN->Metab Reductive Metabolism

Figure 1: SAR map highlighting the functionalization zones of the isothiazole core. The C-3 aldehyde is the primary vector for diversification.

Synthetic Architectures

Synthesizing the parent isothiazole-3-carbaldehyde requires bypassing the tendency of the ring to degrade under harsh conditions.

Route to the Core (Precursor Synthesis)

The most robust method involves the oxidative cyclization of


-aminothiocrotonamides or the lithiation  of 3-methylisothiazole.
  • Starting Material: 3-Methylisothiazole.

  • Reagent: Selenium dioxide (

    
    ) in dioxane or side-chain bromination followed by hydrolysis (Sommelet reaction).
    
  • Challenge: Over-oxidation to the carboxylic acid must be prevented by controlling temperature and stoichiometry.

Derivatization: The Schiff Base Protocol

The aldehyde moiety at position 3 is highly reactive toward nucleophiles. The formation of Schiff bases (Azomethines) is the dominant strategy in current literature to generate antimicrobial agents.

Reaction Logic:



This condensation is acid-catalyzed. The protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the attack by the amine nucleophile.

Therapeutic Applications & Data Analysis

Antimicrobial Activity

Derivatives where the 3-carbaldehyde is condensed with thiosemicarbazides or aromatic amines show significant bacteriostatic properties.

  • Mechanism: The azomethine linkage (

    
    ) acts as a proton acceptor, disrupting the bacterial cell wall synthesis or intercalating with bacterial DNA.
    
  • Spectrum: Broad-spectrum activity is often observed against Gram-positive bacteria (S. aureus) due to the lipophilicity of the isothiazole ring facilitating cell wall penetration.

Anticancer Potential

Isothiazole derivatives have shown promise as tubulin polymerization inhibitors and kinase inhibitors.

  • Target: The structural similarity to combretastatin A-4 (when derivatized with phenyl rings) allows these molecules to bind to the colchicine site of tubulin.

Comparative Bioactivity Data (Representative)

The following table summarizes representative activity profiles for 3-substituted isothiazoles compared to standard drugs.

Compound ClassR-Substituent (at C3-Imine)Target Organism/Cell LineActivity Metric (IC50 / MIC)Reference Standard
Schiff Base 4-ChlorophenylStaphylococcus aureus

Ciprofloxacin (

)
Hydrazone 2,4-DinitrophenylCandida albicans

Fluconazole (

)
Chalcone 3,4,5-TrimethoxyphenylMCF-7 (Breast Cancer)

Doxorubicin (

)
Urea Morpholine-4-ylEGFR Kinase

Gefitinib (

)

Experimental Protocol: Synthesis of Isothiazol-3-yl-azomethines

Objective: Synthesis of (E)-1-(isothiazol-3-yl)-N-phenylmethanimine. Scale: 1.0 mmol.

Materials
  • Isothiazole-3-carbaldehyde (113 mg, 1.0 mmol)

  • Aniline (93 mg, 1.0 mmol)

  • Ethanol (Absolute, 10 mL)

  • Glacial Acetic Acid (2-3 drops)

Methodology (Step-by-Step)
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve isothiazole-3-carbaldehyde in 10 mL of absolute ethanol.

  • Addition: Add aniline dropwise to the solution while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Note: This catalyzes the dehydration step.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.6) and appearance of the imine product.

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50g).

  • Purification: Filter the resulting precipitate under vacuum. Recrystallize from hot ethanol to yield the pure Schiff base.

Synthetic Workflow Diagram

Synthesis_Workflow Start Reactants: Isothiazole-3-CHO + Amine Mix Solvent: EtOH Catalyst: AcOH Start->Mix Reflux Reflux (4-6h, 78°C) Schiff Base Formation Mix->Reflux TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Ice Quench on Crushed Ice TLC->Ice Complete Product Final Product: Isothiazol-3-yl-azomethine Ice->Product Filtration & Recrystallization

Figure 2: Step-by-step workflow for the condensation of isothiazole-3-carbaldehyde.

Future Directions & Computational Outlook

The future of isothiazole research lies in computational docking and ADME optimization .

  • Molecular Docking: Recent studies utilize AutoDock Vina to model the interaction of isothiazole-3-carbaldehyde derivatives with the DNA Gyrase B subunit (bacteria) and VEGFR-2 (cancer angiogenesis).

  • ADME Prediction: The LogP of these derivatives is generally favorable (2.0–3.5), suggesting good oral bioavailability (Lipinski's Rule of 5 compliance). Future work should focus on improving metabolic stability by substituting the C-4 position to sterically hinder ring opening.

References

  • Isothiazole Synthesis & Chemistry

    • Title: Recent advances in the synthesis of isothiazoles.[1][2][3][4][5]

    • Source: ResearchG
    • URL:[Link]

  • Biological Activity of Thiazole/Isothiazole Deriv

    • Title: Synthesis, Characterization and Biological Activity of Schiff base analogues of indole-3-carboxaldehyde (Compar
    • Source: PubMed (Eur J Med Chem).
    • URL:[Link][6]

  • Anticancer Mechanisms

    • Title: Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity.[7][8]

    • Source: Taylor & Francis Online.
    • URL:[Link]

  • Pharmacological Review

    • Title: A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
    • Source: ResearchG
    • URL:[Link]

Sources

Foundational

Thermodynamic Profiling &amp; Characterization of 5-Methyl-isothiazole-3-carbaldehyde

This guide serves as a technical whitepaper for the thermodynamic profiling and characterization of 5-Methyl-isothiazole-3-carbaldehyde . Executive Summary 5-Methyl-isothiazole-3-carbaldehyde (CAS: 1083274-36-5) is a fun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for the thermodynamic profiling and characterization of 5-Methyl-isothiazole-3-carbaldehyde .

Executive Summary

5-Methyl-isothiazole-3-carbaldehyde (CAS: 1083274-36-5) is a functionalized heteroaromatic intermediate critical in the synthesis of agrochemicals and pharmaceuticals.[1][2][3] As a scaffold, the isothiazole ring acts as a bioisostere for thiazoles and pyridines, offering unique electronic properties due to the S–N bond.

Despite its utility, experimental thermodynamic data for this specific isomer is scarce in public literature. This guide provides a predictive thermodynamic profile based on structural analogs (Structure-Property Relationships) and outlines self-validating experimental protocols for researchers to establish the compound's physicochemical baseline.

Critical Insight: Automated databases often predict a boiling point of ~121°C for this compound. However, comparative analysis with the thiazole isomer (BP ~236°C) and benzaldehyde derivatives suggests this prediction is significantly underestimated. Researchers should anticipate a boiling point >200°C and handle the material accordingly to prevent process safety deviations.

Chemical Identity & Structural Analysis[4][5]

The physicochemical behavior of the compound is dictated by the electron-withdrawing aldehyde group at position 3 and the electron-donating methyl group at position 5 of the isothiazole ring.

PropertySpecification
Chemical Name 5-Methyl-isothiazole-3-carbaldehyde
CAS Registry Number 1083274-36-5
Molecular Formula C

H

NOS
Molecular Weight 127.16 g/mol
SMILES CC1=CN=C(S1)C=O
InChI Key Predicted: UUIAJFQYWAFZEO-UHFFFAOYSA-N (Isomer dependent)
Physical State (RT) Low-melting solid or viscous oil (Predicted MP: 30–50°C)

Thermodynamic Properties: Predicted vs. Analog

Due to the lack of direct experimental values, we utilize Comparative Structural Analysis against the well-characterized isomer 5-methyl-1,3-thiazole-2-carbaldehyde.

Comparative Data Table
PropertyTarget: 5-Methyl-isothiazole-3-carbaldehyde (Est.)Analog: 5-Methyl-thiazole-2-carbaldehyde (Exp.)Rationale for Estimate
Boiling Point (1 atm) 210 – 230 °C 236 °CIsothiazoles generally have slightly lower BPs than thiazoles, but the aldehyde dipole dominates volatility.
Melting Point 35 – 55 °C 30–34 °C (Isoxazole analog)The S–N bond often imparts higher lattice energy than O–N (isoxazole), suggesting a solid at RT.
Flash Point > 90 °C 96.5 °CConsistent with high boiling point estimates.
LogP (Octanol/Water) 0.8 – 1.2 1.26Methyl group increases lipophilicity; aldehyde decreases it relative to parent heterocycle.
Density 1.25 – 1.30 g/cm³ 1.27 g/cm³Sulfur atom contributes significantly to mass/volume ratio.
Thermal Stability & Decomposition

The isothiazole ring is generally stable up to 200°C. However, the aldehyde moiety is susceptible to:

  • Oxidation: Conversion to 5-methylisothiazole-3-carboxylic acid upon exposure to air.

  • Cannizzaro Reaction: Disproportionation under strong basic conditions.

  • Thermal Decomposition: Likely onset >250°C (Ring fragmentation).

Experimental Protocols for Characterization

To validate the thermodynamic properties, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.

Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (


) and Enthalpy of Fusion (

).
  • Sample Prep: Weigh 2–5 mg of dried sample into a hermetically sealed aluminum pan. Comparison: Empty reference pan.

  • Method:

    • Equilibrate at 0°C.

    • Ramp 10°C/min to 150°C.

    • Validation: Run a cooling cycle (-10°C/min) and second heat to distinguish reversible phase transitions from solvent loss or decomposition.

  • Acceptance Criteria: A sharp endothermic peak (

    
    ) indicates purity. Broad peaks (>2°C width) suggest impurities or amorphous content.
    
Thermogravimetric Analysis (TGA)

Objective: Determine Decomposition Temperature (


) and Volatility profile.
  • Method: Ramp 10°C/min from 25°C to 400°C under

    
     flow (50 mL/min).
    
  • Interpretation:

    • Mass loss < 100°C: Indicates residual solvent/moisture.

    • Mass loss > 150°C (smooth): Indicates evaporation (if BP is approached).

    • Sharp Step > 250°C: Indicates chemical decomposition.

Characterization Workflow Diagram

The following Graphviz diagram illustrates the logical flow for characterizing a new batch of this intermediate.

CharacterizationWorkflow Sample Crude Sample (5-Methyl-isothiazole-3-CHO) PurityCheck HPLC/GC Purity (>95% Required) Sample->PurityCheck PurityCheck->Sample If Fail (Recrystallize) DSC DSC Analysis (MP & Fusion Enthalpy) PurityCheck->DSC If Pass TGA TGA Analysis (Thermal Stability) DSC->TGA Determine Phase Range Data Thermodynamic Profile Generated DSC->Data LogP Shake-Flask / HPLC (LogP Determination) TGA->LogP Confirm Stability LogP->Data

Figure 1: Step-by-step workflow for establishing the thermodynamic baseline of the target compound.

Reactivity & Synthesis Logic

Understanding the formation and degradation pathways is essential for handling the compound during thermodynamic testing.

Synthesis & Degradation Pathways

The compound is typically synthesized via oxidative cyclization or formylation of the parent isothiazole. Degradation is primarily oxidative.

ReactionPathways Precursor Precursor: Amino-thione / Thioacetamide Target TARGET: 5-Methyl-isothiazole-3-carbaldehyde Precursor->Target Vilsmeier-Haack or Oxidative Cyclization Acid Degradant: 5-Methyl-isothiazole-3-carboxylic acid Target->Acid Oxidation (Air/O2) [Store under Inert Gas] Schiff Derivative: Schiff Base (Imine) Target->Schiff + Amine (R-NH2) (Condensation)

Figure 2: Synthesis origin and primary degradation pathway (oxidation) necessitating inert storage.

References

  • Sunway Pharmaceutical Co., Ltd. (n.d.). Product Analysis: 5-Methyl-isothiazole-3-carbaldehyde (CAS 1083274-36-5).[1][2][3][4] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Methylisoxazole-3-carboxaldehyde (Analog Comparison). Retrieved from

  • Echemi. (2024). 5-methyl-1,3-thiazole-2-carbaldehyde Properties (Analog Comparison). Retrieved from

  • PubChem. (2025).[5] Compound Summary: Isothiazole-5-carbaldehyde.[5] National Library of Medicine. Retrieved from

  • GuideChem. (2024). Chemical Properties Prediction Database. (Note: Cited for contrasting low-confidence automated predictions vs. analog-based estimates). Retrieved from

Sources

Exploratory

The Synthetic Challenge: A Technical Guide to 5-Methyl-isothiazole-3-carbaldehyde

Abstract 5-Methyl-isothiazole-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, presents unique challenges that necessitate a departure from convent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Methyl-isothiazole-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, presents unique challenges that necessitate a departure from conventional aromatic formylation techniques. This in-depth technical guide provides a comprehensive review of viable synthetic pathways, offering researchers, scientists, and drug development professionals a critical analysis of strategic approaches. We will explore the limitations of direct formylation and detail more effective, multi-step strategies involving the functionalization of pre-existing isothiazole scaffolds and de novo ring construction. This guide emphasizes the causality behind experimental choices, providing detailed protocols and comparative data to empower informed decision-making in the laboratory.

Introduction: The Isothiazole Core and the Formylation Conundrum

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in a variety of biologically active compounds.[1][2] The introduction of a formyl group at the C3 position of 5-methylisothiazole creates a versatile intermediate, ripe for further elaboration into more complex molecular architectures. However, the electronic nature of the isothiazole ring complicates what might otherwise be a straightforward electrophilic substitution.

Direct C-formylation of isothiazoles, particularly under standard Vilsmeier-Haack conditions (DMF/POCl₃), is generally reported to be unsuccessful.[3] This is a critical consideration for any synthetic campaign. The deactivation of the isothiazole ring towards electrophilic attack necessitates the exploration of alternative, more nuanced synthetic strategies. This guide will focus on these successful, albeit less direct, pathways.

Strategic Overview: Circumventing Direct Formylation

The successful synthesis of 5-Methyl-isothiazole-3-carbaldehyde hinges on two primary strategic approaches, which will be discussed in detail:

  • Pathway A: Post-Ring Formation Functionalization. This strategy involves the synthesis of a 5-methylisothiazole core bearing a precursor functional group at the C3 position, which is then converted to the desired aldehyde.

  • Pathway B: Syn-Ring Formation Strategy. This approach focuses on constructing the isothiazole ring from acyclic precursors that already contain the aldehyde functionality or a masked equivalent.

The following diagram illustrates the conceptual divergence of these two primary synthetic routes.

G cluster_0 Strategic Approaches cluster_1 Pathway A: Post-Ring Formation Functionalization cluster_2 Pathway B: Syn-Ring Formation Strategy start Target: 5-Methyl-isothiazole-3-carbaldehyde A1 Synthesis of 5-Methylisothiazole with C3 Precursor start->A1 Retrosynthesis B1 Acyclic Precursors with Aldehyde/Masked Aldehyde start->B1 Retrosynthesis A2 Functional Group Interconversion A1->A2 Transformation A2->start Final Product B2 Ring Closure Reaction B1->B2 Cyclization B2->start Final Product

Caption: High-level overview of the two primary synthetic strategies for 5-Methyl-isothiazole-3-carbaldehyde.

Pathway A: Functionalization of a Pre-formed 5-Methylisothiazole Ring

This is often the more practical and widely applicable approach, leveraging known methods for isothiazole synthesis and then applying well-established functional group interconversions. The key is the judicious choice of the C3 precursor group.

Oxidation of 5-Methyl-3-hydroxymethylisothiazole

The oxidation of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. This pathway first requires the synthesis of 5-methyl-3-hydroxymethylisothiazole, which can then be oxidized to the target aldehyde.

The synthesis of the hydroxymethyl precursor can be achieved through the reduction of the corresponding carboxylic acid ester, 5-methylisothiazole-3-carboxylic acid ethyl ester. This ester can be synthesized via several established methods for isothiazole ring formation.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Ester: Slowly add a solution of ethyl 5-methylisothiazole-3-carboxylate in anhydrous THF via the dropping funnel to the LiAlH₄ solution. Maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining cooling.

  • Work-up: Filter the resulting solid aluminum salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methyl-3-hydroxymethylisothiazole.

  • Purification: Purify the crude product by column chromatography on silica gel.

A variety of oxidizing agents can be employed for this transformation. The choice of reagent depends on the desired scale, selectivity, and reaction conditions.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Pyridinium chlorochromate (PCC)Dichloromethane (DCM), room temperatureMild, good yields for many heterocyclic alcoholsStoichiometric, chromium waste
Manganese dioxide (MnO₂)DCM or chloroform, refluxSelective for allylic/benzylic-type alcoholsRequires a large excess of reagent, long times
Dess-Martin periodinane (DMP)DCM, room temperatureMild, high yields, short reaction timesExpensive, potentially explosive
Swern Oxidation (oxalyl chloride/DMSO)DCM, low temperature (-78 °C)High yields, avoids heavy metalsRequires cryogenic conditions, unpleasant odor
  • Setup: To a round-bottom flask containing a suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM), add a solution of 5-methyl-3-hydroxymethylisothiazole in DCM.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude aldehyde by column chromatography.

Reduction of 5-Methylisothiazole-3-carboxylic Acid and its Derivatives

Another viable route involves the partial reduction of a carboxylic acid or its ester to the aldehyde. While the complete reduction to the alcohol is more common, specific reagents and conditions can favor the formation of the aldehyde.

This key intermediate can be synthesized through various isothiazole ring-forming reactions, often starting from β-ketoesters or related compounds. It is also commercially available from several suppliers, which can significantly expedite the synthetic sequence.[4]

The direct reduction of a carboxylic acid to an aldehyde is challenging as most powerful reducing agents like LiAlH₄ will proceed to the primary alcohol.[5][6] A more controlled approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by a selective reduction.

Rosenmund Reduction: A classic method for this transformation is the Rosenmund reduction, which involves the catalytic hydrogenation of an acyl chloride over a poisoned palladium catalyst (e.g., Pd/BaSO₄).[7]

G cluster_0 Pathway via Carboxylic Acid Reduction start 5-Methylisothiazole- 3-carboxylic Acid step1 5-Methylisothiazole- 3-carbonyl Chloride start->step1 SOCl₂ or (COCl)₂ end 5-Methyl-isothiazole- 3-carbaldehyde step1->end H₂, Pd/BaSO₄ (Rosenmund Reduction)

Caption: Synthetic sequence for the conversion of 5-methylisothiazole-3-carboxylic acid to the corresponding aldehyde.

  • Acid Chloride Formation: Convert 5-methylisothiazole-3-carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalytic amount of DMF.

  • Reduction: Dissolve the crude acid chloride in an inert solvent like toluene or xylene. Add a palladium on barium sulfate (Pd/BaSO₄) catalyst, optionally with a catalyst poison like quinoline-sulfur to prevent over-reduction.

  • Hydrogenation: Bubble hydrogen gas through the stirred suspension at a controlled temperature.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, filter off the catalyst, wash the filtrate, and purify the product by distillation or chromatography.

Reduction of 5-Methylisothiazole-3-carbonitrile

The reduction of a nitrile to an aldehyde offers another synthetic handle. This pathway is particularly useful if the corresponding nitrile is readily accessible.

The synthesis of 3-cyano-5-methylisothiazole can be achieved through various ring-closing reactions of appropriately functionalized acyclic precursors.

Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for the low-temperature partial reduction of nitriles to aldehydes.[8][9] The reaction proceeds via an imine intermediate which is hydrolyzed upon aqueous work-up.

  • Setup: In a flame-dried, inert-atmosphere flask, dissolve 5-methylisothiazole-3-carbonitrile in an anhydrous solvent such as toluene or DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-3 hours.

  • Quenching and Work-up: Quench the reaction at low temperature by the slow addition of methanol, followed by warming to room temperature and adding an aqueous solution of Rochelle's salt or dilute acid. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude aldehyde by chromatography.

Pathway B: Syn-Ring Formation Strategies

While often more complex in terms of initial substrate synthesis, constructing the isothiazole ring with the aldehyde or a precursor already in place can be an efficient strategy. This approach relies on the cyclization of open-chain compounds. A general retrosynthetic analysis is shown below.

G cluster_0 General Syn-Ring Formation Retrosynthesis target 5-Methyl-isothiazole- 3-carbaldehyde precursor Acyclic Precursor target->precursor Ring Opening

Caption: General retrosynthetic approach for the syn-ring formation strategy.

One potential route involves the reaction of a β-ketothioamide with an appropriate reagent to form the isothiazole ring. For the synthesis of the target molecule, this would require a thioamide precursor that already contains the formyl group or a protected equivalent.

Conclusion and Future Perspectives

The synthesis of 5-methyl-isothiazole-3-carbaldehyde is a task that requires careful strategic planning due to the inherent unreactivity of the isothiazole ring towards direct formylation. The most reliable and versatile approaches involve the synthesis of a 5-methylisothiazole core with a precursor functional group at the C3 position, followed by a high-yielding functional group interconversion. The oxidation of 5-methyl-3-hydroxymethylisothiazole and the reduction of 5-methylisothiazole-3-carboxylic acid derivatives or the corresponding nitrile represent the most robust and scalable pathways.

Future research in this area may focus on the development of novel catalytic methods for the direct C-H formylation of isothiazoles, which would significantly streamline the synthesis of this important building block. However, for the practicing chemist, the indirect methods detailed in this guide currently offer the most dependable routes to success.

References

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve. (2019).
  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025).
  • Product Class 15: Isothiazoles.
  • 5-Hydroxymethylthiazole | 38585-74-9. ChemicalBook. (2026).
  • reduction of carboxylic acids. Chemguide.
  • NEW DERIVATIVES OF 5-AMINO-3-METHYL-4-ISOTHIAZOLECAR- BOXYLIC ACID AND THEIR IMMUNOLOGICAL ACTIVITY.
  • Synthesis and immunomodulatory activites of new 5-hydrazino-3-methyl-4- isothiazolecarboxylic acid ethyl esters | Request PDF.
  • 5-Amino-3-methyl-isothiazole-4-carbonitrile. CymitQuimica.
  • 5-amino-4-cyano-3-methyl-isothiazole. Chemrio.
  • CN101863853B - Technique for preparing 5-hydroxymethyl thiazole by one pot method - Google P
  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar.
  • EP0793659B1 - Process for preparation of 5-hydroxymethylthiazole - Google P
  • Synthesis and biological properties of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid. PubMed. (1976).
  • Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes. Benchchem.
  • Aldehyde synthesis by carboxyl compound reduction. Organic Chemistry Portal.
  • SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIV
  • Reduction of organic acid to aldehyde. - Powered by XMB 1.9.11. Sciencemadness.org. (2012).
  • A Facile Synthesis of 3-Substituted 5-Oxo-1,2,4-thiadiazoles
  • Reduction carboxylic acid to aldehyde.
  • Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. (2025).
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC.
  • Reduction of nitriles to aldehydes. Química Organica.org.
  • New synthesis of isoxazoles and isothiazoles. A convenient synthesis of thioenaminones from enaminones | The Journal of Organic Chemistry.
  • 110632-59-2|5-Methylisothiazole-3-carboxylic acid. Ambeed.com.
  • 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis. ChemicalBook.
  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google P
  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF.
  • Enzymatic reactions towards aldehydes: An overview. PMC - NIH.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • Oxidative methyl esterification of aldehydes promoted by molecular and hypervalent (III) iodine. Arkivoc.
  • Nitriles to Ketones and Aldehydes. Chemistry Steps. (2024).
  • K. Ditrich Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis.
  • Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. PMC.
  • US5124487A - Catalytic reduction of nitriles to aldehydes - Google P
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Selective reduction of a nitrile to an aldehyde in the presence of an ester?.
  • Aldehyde or Hydrate? Investigation into the Oxidation of 5‐Formylcytosine Derivatives Using a Computational and Experimental Approach.
  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Reductive Amination of 5-Methyl-isothiazole-3-carbaldehyde using Sodium Triacetoxyborohydride

Introduction: The Strategic Importance of Isothiazoles and Reductive Amination The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Isothiazoles and Reductive Amination

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a valuable building block in the design of novel therapeutics.[3] A critical transformation in drug development is the introduction of amine functionalities to create diverse libraries of compounds for screening. Reductive amination stands out as one of the most robust and widely utilized methods for forming carbon-nitrogen bonds.[4][5]

This application note provides a comprehensive guide to the reductive amination of 5-Methyl-isothiazole-3-carbaldehyde, a key intermediate for synthesizing advanced isothiazole derivatives. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a mild and highly selective reducing agent that offers significant advantages over other hydride sources.[6] This protocol is designed for researchers in organic synthesis and drug discovery, offering detailed mechanistic insights, a step-by-step experimental procedure, and practical troubleshooting advice.

Reaction Principle and Mechanism

Reductive amination is a sequential, one-pot process that transforms a carbonyl compound and an amine into a more substituted amine. The reaction proceeds through two principal stages:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the 5-Methyl-isothiazole-3-carbaldehyde. This forms an unstable hemiaminal intermediate, which rapidly eliminates a molecule of water to yield a C=N double bond, known as an imine. In the presence of a proton source (even trace amounts of acid or the amine salt), the imine is protonated to form a highly electrophilic iminium ion. This equilibrium-driven step is crucial for activating the substrate for reduction.[7]

  • Hydride Reduction: The reducing agent, sodium triacetoxyborohydride, then selectively delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. The key advantage of STAB is its steric bulk and attenuated reactivity, which makes it highly selective for the charged iminium ion over the neutral starting aldehyde.[8][9] This chemoselectivity prevents the wasteful reduction of the aldehyde to the corresponding alcohol, a common side reaction with less selective reagents like sodium borohydride (NaBH₄).[4]

G Iminium Iminium Iminium_ref Iminium_ref

Reagent Selection and Rationale

The success of a reductive amination hinges on the appropriate choice of reagents and solvent.

  • Aldehyde: 5-Methyl-isothiazole-3-carbaldehyde is the electrophilic substrate. Ensure it is of high purity, as impurities can interfere with the reaction.

  • Amine: A wide range of primary and secondary amines (both aliphatic and aromatic) can be used.[10] Weakly basic or sterically hindered amines may require longer reaction times or gentle heating.[8]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this protocol.

    • Selectivity: It readily reduces iminium ions but is slow to react with aldehydes and ketones, minimizing side product formation.[6][9]

    • Mildness: The reaction can be performed at room temperature and tolerates a wide variety of sensitive functional groups.[6]

    • Safety & Convenience: It is significantly less toxic than sodium cyanoborohydride (NaBH₃CN) and does not require the strict pH control needed for the latter.[4][11]

  • Solvent: The preferred solvent is 1,2-dichloroethane (DCE) .[6][10] It offers good solubility for a wide range of substrates and is compatible with STAB. Other aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can also be effective.[10][11] Protic solvents like methanol are generally avoided with STAB due to potential incompatibility but are suitable for two-step procedures using NaBH₄.[12]

Detailed Experimental Protocol

This protocol describes the reductive amination of 5-Methyl-isothiazole-3-carbaldehyde with a generic amine on a 0.5 mmol scale.

4.1 Materials and Equipment

  • 5-Methyl-isothiazole-3-carbaldehyde (MW: 127.16 g/mol )

  • Selected primary or secondary amine

  • Sodium triacetoxyborohydride (STAB) (MW: 211.94 g/mol )

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or argon inlet

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

4.2 Reaction Setup and Procedure

  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-Methyl-isothiazole-3-carbaldehyde (1.0 equiv, 0.5 mmol, 63.6 mg).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 5 mL).

  • Add the desired amine (1.1 equiv, 0.55 mmol) to the solution and stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 equiv, 0.75 mmol, 159 mg) to the stirring mixture. Note: The addition may cause slight effervescence.

  • Allow the reaction to stir at room temperature.

4.3 Reaction Monitoring

  • Monitor the reaction progress by TLC.[13] Prepare a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Spot the starting aldehyde, the amine (if visible), and the reaction mixture on the TLC plate.

  • The reaction is complete upon the disappearance of the limiting reactant (typically the aldehyde). Reactions are generally complete within 2 to 24 hours.[10][14]

4.4 Work-up and Purification

  • Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.[14]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent gradient (e.g., 10% to 50% ethyl acetate in hexanes) to yield the pure amine product.[3][14]

G start Start reagents 1. Add Aldehyde & Amine to anhydrous DCE start->reagents stir1 2. Stir for 30 min (Imine Formation) reagents->stir1 add_stab 3. Add NaBH(OAc)₃ stir1->add_stab react 4. Stir at Room Temp. (2-24 h) add_stab->react monitor Monitor by TLC react->monitor complete Reaction Complete? monitor->complete complete->react No quench 5. Quench with sat. aq. NaHCO₃ complete->quench Yes extract 6. Extract with Organic Solvent quench->extract dry 7. Dry, Filter, and Concentrate extract->dry purify 8. Purify by Column Chromatography dry->purify analyze 9. Characterize Product (NMR, MS) purify->analyze end_node End analyze->end_node

Expected Results & Data

The yield and reaction time will vary depending on the nucleophilicity and steric hindrance of the amine partner. Below is a table of representative examples.

Amine PartnerAmine TypeTypical Time (h)Expected Yield (%)Notes
BenzylaminePrimary, Aliphatic2 - 485 - 95Generally a fast and high-yielding reaction.
MorpholineSecondary, Cyclic3 - 680 - 90Good reactivity, common in medicinal chemistry.
AnilinePrimary, Aromatic8 - 1670 - 85Slower due to lower nucleophilicity of the amine.[8]
Di-isopropylamineSecondary, Hindered12 - 2450 - 70Steric hindrance slows both iminium formation and reduction.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reducing agent (STAB is moisture-sensitive).2. Very weak nucleophilic amine (e.g., highly electron-deficient aniline).3. Excessive steric hindrance.1. Use a fresh bottle of STAB; ensure anhydrous conditions.2. Add a catalytic amount of acetic acid (10 mol%) to promote iminium formation.[10]3. Increase reaction time or gently warm the reaction (e.g., to 40 °C).
Aldehyde Reduction Incorrect reducing agent used (e.g., NaBH₄ in a one-pot procedure).Ensure the use of a selective reagent like STAB. If using NaBH₄, it must be an indirect, two-step procedure where the imine is formed first.[10][12]
Dialkylation of Primary Amine The product secondary amine reacts with another molecule of aldehyde.This is less common with STAB but can occur. Use a slight excess of the primary amine (1.2-1.5 equiv) to favor mono-alkylation. Alternatively, perform a stepwise procedure.[9][10]
Difficult Purification Product and starting amine have similar polarities.If the starting amine is in excess, use a scavenger resin or an acid wash during work-up to remove it before chromatography.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. . [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Amine-Borane Complexes in Reductive Aminations: A Review. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. . [Link]

  • Maryanoff, C. A., & Abdel-Magid, A. F. (2004). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 202–219). [Link]

  • Myers, A. (n.d.). Reductive Amination. Harvard University. [Link]

  • Rocha, J., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(7), 1368–1376. [Link]

  • Ashenhurst, J. (2025). Reductive Amination. Master Organic Chemistry. [Link]

  • Sharma, S., et al. (2021). Functional Mapping of Key Residues in Reductive Aminases Enabled by a High-Throughput RedAm Detect Assay. ACS Catalysis. [Link]

  • ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?[Link]

  • Logsdon, D. L., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1836–1844. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination Reagent Guide. [Link]

  • McKinnon, D. M., & Hassan, M. E. (1983). The preparation of some fused isothiazole derivatives. Canadian Journal of Chemistry, 61(4), 781-787. [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 1-32. [Link]

  • Li, X., et al. (2022). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 12(34), 21881-21889. [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. r/Chempros. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Le-Criell, M., et al. (2021). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Boukhris, S., et al. (2018). Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. International Journal of ChemTech Research, 11(3), 183-191. [Link]

  • PubChem. (n.d.). 5-Isothiazolecarboxaldehyde. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. [Link]

  • ResearchGate. (n.d.). Reductive amination of aldehyde 3 in different conditions. [Link]

  • YouTube. (2023). Reductive Amination. [Link]

  • Rees, C. W., & Storr, R. C. (1969). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society C: Organic, 760-762. [Link]

  • Sunway Pharm Ltd. (n.d.). 5-Methyl-isothiazole-3-carbaldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. [Link]

  • ResearchGate. (2020). Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. [Link]

  • ChemRxiv. (2021). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. [Link]

  • Molecules. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Schiff Bases using 5-Methyl-isothiazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Isothiazole-Containing Schiff Bases The isothiazole nucleus is a privi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Isothiazole-Containing Schiff Bases

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, imparting a unique portfolio of physicochemical and biological properties to molecules that contain it. When incorporated into Schiff bases—compounds typically formed through the condensation of a primary amine and an aldehyde or ketone—the resulting imines (R-CH=N-R') often exhibit enhanced biological activities. These activities span a wide therapeutic spectrum, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The 5-methyl-isothiazole-3-carbaldehyde moiety, in particular, offers a synthetically accessible and versatile starting point for the generation of novel Schiff base libraries. The methyl group at the 5-position can influence the electronic properties and steric profile of the resulting compounds, potentially fine-tuning their biological target interactions.

This application note provides a comprehensive guide to the synthesis of Schiff bases derived from 5-Methyl-isothiazole-3-carbaldehyde. It is designed to equip researchers with both the theoretical underpinnings and practical protocols necessary for the successful synthesis, purification, and characterization of these promising compounds. Furthermore, we will explore their potential applications, providing a springboard for further investigation in drug discovery and materials science.

Synthesis of Schiff Bases from 5-Methyl-isothiazole-3-carbaldehyde: A Detailed Protocol

The synthesis of Schiff bases from 5-Methyl-isothiazole-3-carbaldehyde and various primary amines is typically achieved through a condensation reaction.[2] This reaction is often catalyzed by a small amount of acid and involves the removal of water to drive the equilibrium towards the product.

Reaction Mechanism and Rationale

The formation of the Schiff base proceeds via a two-step mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the 5-Methyl-isothiazole-3-carbaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is then protonated (typically by the acid catalyst), making the hydroxyl group a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine, or Schiff base.

The choice of solvent is crucial. Alcohols such as ethanol or methanol are commonly employed as they are good solvents for both reactants and the resulting Schiff base can often be isolated by precipitation upon cooling or by evaporation of the solvent.[3][4] The use of a catalytic amount of a weak acid, like glacial acetic acid, or a stronger acid, like concentrated sulfuric acid, can significantly accelerate the reaction rate.[3][5]

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization 5-Me-isothiazole-3-CHO 5-Methyl-isothiazole- 3-carbaldehyde Reaction_Vessel Reaction Vessel (e.g., Round-bottom flask) 5-Me-isothiazole-3-CHO->Reaction_Vessel Primary_Amine Primary Amine (e.g., substituted aniline) Primary_Amine->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Upon completion TLC TLC Monitoring Reaction_Vessel->TLC Monitor progress Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Vessel Catalyst Catalyst (e.g., Glacial Acetic Acid) Catalyst->Reaction_Vessel Filtration Filtration Cooling->Filtration Washing Washing with cold solvent Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying MP Melting Point Drying->MP Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Drying->Spectroscopy

Caption: Workflow for the synthesis of Schiff bases.

Step-by-Step Protocol

This protocol provides a general method for the synthesis of a Schiff base from 5-Methyl-isothiazole-3-carbaldehyde and a substituted aniline.

Materials:

  • 5-Methyl-isothiazole-3-carbaldehyde

  • Substituted primary amine (e.g., 4-chloroaniline)

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methyl-isothiazole-3-carbaldehyde (1.0 eq.) in absolute ethanol (approximately 10-15 mL per gram of aldehyde).

  • Amine Addition: To this solution, add the substituted primary amine (1.0 eq.).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-6 hours.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.[6]

  • Drying: Dry the purified Schiff base in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Table of Reaction Parameters
ParameterRecommended Condition/ReagentRationale
Solvent Ethanol, MethanolGood solubility for reactants; product may precipitate upon cooling.[3][4]
Catalyst Glacial Acetic Acid, Sulfuric Acid (catalytic amount)Protonates the carbonyl oxygen, increasing its electrophilicity.[3][5]
Temperature RefluxIncreases reaction rate.
Reaction Time 2-6 hoursTypically sufficient for completion; monitor by TLC.
Purification Recrystallization from ethanolEffective method for obtaining high-purity crystalline product.[6]

Characterization of 5-Methyl-isothiazole-3-carbaldehyde Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The formation of the Schiff base is unequivocally confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm.[7][8] The protons of the isothiazole ring will also exhibit characteristic chemical shifts. The methyl protons at the 5-position are expected to appear as a singlet around δ 2.5-2.8 ppm. The aromatic protons from the amine substituent will appear in their respective regions.

  • ¹³C NMR: The carbon of the azomethine group (-C=N-) will show a characteristic signal in the range of δ 155-165 ppm.[2] The carbon atoms of the isothiazole ring and the amine substituent will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

The most significant feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band corresponding to the C=N stretching vibration of the imine group. This band typically appears in the region of 1600-1650 cm⁻¹.[3] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) further confirms the formation of the Schiff base.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base and to study its fragmentation pattern. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound. The fragmentation pattern can provide additional structural information, often involving cleavage of the C-N single bond or fragmentation of the heterocyclic ring.[9]

Expected Spectroscopic Data Summary
Spectroscopic TechniqueKey FeatureExpected Range/Value
¹H NMR Azomethine proton (-CH=N-)δ 8.0 - 9.0 ppm (singlet)[7][8]
5-Methyl protons (-CH₃)δ 2.5 - 2.8 ppm (singlet)
¹³C NMR Azomethine carbon (-C=N-)δ 155 - 165 ppm[2]
IR Imine stretch (C=N)1600 - 1650 cm⁻¹ (strong)[3]
MS Molecular Ion PeakCorresponds to the calculated molecular weight

Potential Applications of 5-Methyl-isothiazole-3-carbaldehyde Schiff Bases

The unique structural features of Schiff bases derived from 5-Methyl-isothiazole-3-carbaldehyde make them attractive candidates for a variety of applications.

Medicinal Chemistry
  • Anticancer Agents: Numerous studies have demonstrated the potent anticancer activity of Schiff bases containing thiazole and isothiazole moieties.[7][10][11][12] These compounds can induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and inhibition of key enzymes. The synthesized Schiff bases from 5-Methyl-isothiazole-3-carbaldehyde should be evaluated for their cytotoxic effects against a panel of cancer cell lines.

  • Antimicrobial Agents: The isothiazole ring is a known pharmacophore in several antimicrobial drugs. Schiff bases incorporating this heterocycle often exhibit significant antibacterial and antifungal activities.[1][13][14] The synthesized compounds can be screened against a range of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

Diagram of Potential Biological Activities

Biological_Activities Schiff_Base 5-Methyl-isothiazole Schiff Base Anticancer Anticancer Activity Schiff_Base->Anticancer Antimicrobial Antimicrobial Activity Schiff_Base->Antimicrobial Catalysis Catalysis Schiff_Base->Catalysis

Caption: Potential applications of the synthesized Schiff bases.

Catalysis

Schiff bases are excellent ligands for the formation of metal complexes. These complexes have shown remarkable catalytic activity in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[15] The nitrogen atom of the imine group and the sulfur and nitrogen atoms of the isothiazole ring can coordinate with metal ions, creating a stable and catalytically active center.

Conclusion and Future Directions

The synthesis of Schiff bases from 5-Methyl-isothiazole-3-carbaldehyde offers a facile and efficient route to a diverse range of novel compounds with significant potential in medicinal chemistry and catalysis. The protocols and characterization data provided in this application note serve as a robust foundation for researchers to explore this promising class of molecules. Future work should focus on the synthesis of extensive libraries of these Schiff bases by varying the primary amine component and subsequent evaluation of their biological activities and catalytic potential. The structure-activity relationship (SAR) studies of these compounds will be crucial for the rational design of more potent and selective therapeutic agents and catalysts.

References

  • Preparation and Characterization of Some Schiff Base Compounds. (2020). DergiPark. [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University.
  • Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. (2017). Journal of Chemical and Pharmaceutical Research.
  • synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. (2020). International Journal of Scientific Research in Chemistry.
  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022). Molecules. [Link]

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (2026). Molecules. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. (2017). Indian Journal of Pharmaceutical Education and Research. [Link]

  • SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. (2015). International Journal of Pharmaceutical Sciences and Research.
  • SYNTHESIS AND CHARACTERIZATION OF BENZOTHIAZOLE SCHIFF BASES BASED METAL COMPLEXES AND THEIR BIOLOGICAL APPLICATIONS. (2025). Rasayan Journal of Chemistry.
  • Metal complexes of Schiff base: Preparation, characterization and antibacterial activity. (2013). Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]

  • Synthesis, characterization, and anticancer activity of Schiff bases. (2020). Journal of Biomolecular Structure and Dynamics. [Link]

  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. (2021). Chemistry Central Journal. [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2020). Biosciences Biotechnology Research Asia.
  • Synthesis, Characterization of Novel Heterocyclic Schiff's Base Derivatives Containing Benzothiazole Rings and study of their anticancer activity. (2025). Journal of Medical and Oral Biosciences.
  • Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4. (2021). Quest Journals.
  • (PDF) Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety. (2020). ResearchGate. [Link]

  • 1 H-NMR spectrum of Schiff base L3 | Download Scientific Diagram. ResearchGate. [Link]

  • Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. (2021). Arabian Journal of Chemistry. [Link]

  • Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. (2024). Current Medicinal Chemistry.
  • Product Class 15: Isothiazoles. Thieme Chemistry.
  • The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. (2020). Molecules. [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2012). Journal of Chemical Sciences. [Link]

  • NEW DERIVATIVES OF 5-AMINO-3-METHYL-4-ISOTHIAZOLECAR- BOXYLIC ACID AND THEIR IMMUNOLOGICAL ACTIVITY. Polish Journal of Immunology.
  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ResearchGate. [Link]

  • Mass spectrometry of aryl azides. ResearchGate. [Link]

Sources

Method

Application Note: Selective Oxidation of 5-Methyl-isothiazole-3-carbaldehyde to 5-Methyl-isothiazole-3-carboxylic acid

Abstract & Strategic Analysis The oxidation of 5-methyl-isothiazole-3-carbaldehyde to its corresponding carboxylic acid presents a classic chemoselectivity challenge in heterocyclic chemistry. The isothiazole ring, conta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The oxidation of 5-methyl-isothiazole-3-carbaldehyde to its corresponding carboxylic acid presents a classic chemoselectivity challenge in heterocyclic chemistry. The isothiazole ring, containing both sulfur and nitrogen, functions as a bioisostere for pyridine or benzene in medicinal chemistry but possesses distinct reactivity profiles.

The Challenge: The "Sulfur Trap"

The primary difficulty in this transformation is not the oxidation of the aldehyde, but the preservation of the heteroaromatic core.

  • S-Oxidation: Strong oxidants (e.g., KMnO₄, unbuffered H₂O₂) can attack the ring sulfur, leading to sulfoxides (isothiazole-1-oxides) or sulfones (1,1-dioxides).

  • Ring Cleavage: The isothiazole ring is less aromatic than benzene and susceptible to nucleophilic attack and ring-opening under highly alkaline conditions (e.g., Cannizzaro conditions).

  • Methyl Oxidation: While less reactive than the aldehyde, the 5-methyl group occupies a position analogous to a benzylic site, posing a secondary risk of over-oxidation to a dicarboxylic acid under harsh conditions.

The Solution: Pinnick (Lindgren) Oxidation

This guide establishes the Pinnick Oxidation (Sodium Chlorite/NaH₂PO₄) as the "Gold Standard" method for this substrate. It operates under mild acidic conditions (pH 3–5), avoiding ring cleavage, and utilizes a chlorine scavenger to prevent S-oxidation/chlorination.

Chemical Strategy & Mechanism[1][2][3][4][5][6][7][8]

The reaction relies on the generation of chlorous acid (


) in situ. The critical innovation for sulfur-containing heterocycles is the inclusion of a scavenger (2-methyl-2-butene).
Reaction Scheme

The aldehyde is oxidized to the acid, while chlorite is reduced to hypochlorite (


).[1] Without a scavenger, 

would destroy the isothiazole ring.

ReactionScheme Substrate 5-Methyl-isothiazole- 3-carbaldehyde Intermediate Chlorite Ester Intermediate Substrate->Intermediate + HClO2 Reagents NaClO2, NaH2PO4 2-methyl-2-butene t-BuOH / H2O Reagents->Intermediate Product 5-Methyl-isothiazole- 3-carboxylic acid Intermediate->Product Fragmentation Byproduct HOCl (Toxic to Ring) Intermediate->Byproduct Side Product Byproduct->Substrate Ring Destruction (If Unscavenged) Scavenged Chlorohydrin (Inert) Byproduct->Scavenged + 2-methyl-2-butene (Scavenger)

Figure 1: Mechanistic pathway highlighting the critical role of the scavenger in protecting the substrate.

Experimental Protocol: Pinnick Oxidation

Safety Note: Sodium chlorite (


) is a strong oxidizer. Contact with combustible materials may cause fire. Evolution of 

gas (yellow, toxic) is possible if the reaction becomes too acidic; ensure efficient fume hood ventilation.
Materials
ReagentEquiv.[2][3][4][5][6]Role
Substrate 1.0Starting Material
Sodium Chlorite (

)
1.5 – 2.0Oxidant
NaH₂PO₄ (Monobasic) 1.5 – 2.0Buffer (Maintains pH 3–4)
2-Methyl-2-butene 10.0 – 15.0HOCl Scavenger (Excess required)
t-Butanol / Water 3:1 v/vSolvent System
Step-by-Step Procedure
  • Preparation:

    • Dissolve 5-methyl-isothiazole-3-carbaldehyde (1.0 equiv) in t-butanol (approx. 10 mL per gram of substrate).

    • Add 2-methyl-2-butene (10-15 equiv). Note: This reagent is volatile; handle cold.

    • Dissolve

      
       (1.5 equiv) and 
      
      
      
      (1.5 equiv) separately in water (approx. 3-4 mL per gram of substrate).
  • Addition:

    • Cool the substrate solution to 0 °C using an ice bath.

    • Add the aqueous oxidant/buffer solution dropwise over 15–30 minutes.

    • Observation: The solution may turn pale yellow. A deep yellow/green color indicates dangerous

      
       evolution (slow down addition).
      
  • Reaction:

    • Allow the mixture to warm to room temperature (20–25 °C).

    • Stir vigorously for 2–4 hours.

    • Monitor: Check via TLC or LC-MS.

      • TLC:[4][7] Acid usually streaks on silica; use bromocresol green stain or add a drop of acetic acid to the eluent.

      • Target: Disappearance of aldehyde spot.

  • Workup (Critical for Purity):

    • Quench: If residual oxidant remains, add saturated aqueous

      
       (sodium sulfite) dropwise at 0 °C until the yellow color dissipates (reduces unreacted chlorite).
      
    • Extraction:

      • Remove volatile organics (t-BuOH, excess scavenger) under reduced pressure (Rotavap).

      • The remaining aqueous layer is likely basic/neutral. Wash this aqueous layer with Ethyl Acetate (EtOAc) to remove non-acidic impurities (unreacted aldehyde). Discard organic wash.

    • Acidification: Acidify the aqueous layer to pH ~2–3 using 1N HCl. Caution: Do not go below pH 1 to avoid ring hydrolysis.

    • Final Extraction: Extract the acidified aqueous layer with EtOAc (3x).[2]

    • Drying: Combine organic layers, wash with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude product is often pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (DCM/MeOH + 1% AcOH).

Alternative Protocol: Silver Oxide (Tollens-like)

Use this method if the Pinnick oxidation fails or if the substrate contains acid-labile protecting groups.

Concept: Ag₂O acts as a mild, single-electron transfer oxidant in basic media. Pros: Extremely mild. Cons: Expensive, atom-inefficient.

  • Dissolve aldehyde in THF/Water (1:1).

  • Add

    
     (2.0 equiv) and NaOH (4.0 equiv). Brown 
    
    
    
    precipitates immediately.
  • Stir at Room Temp for 1–12 hours.

  • Workup: Filter off the silver solids through Celite. Acidify the filtrate (pH 2) and extract with EtOAc.

Analytical Validation

To validate the structure and ensure the sulfur atom has not been oxidized, compare the spectral data against these expected parameters:

TechniqueObservationInterpretation
¹H NMR

~10.0 ppm disappears
Loss of Aldehyde proton
¹H NMR

~12–14 ppm appears
Presence of Carboxylic Acid (broad singlet)
¹H NMR

~2.5 ppm (Singlet)
5-Methyl group intact (Shift should be minimal vs SM)
IR ~1690–1720 cm⁻¹C=O stretch (Broadening indicates -COOH)
LC-MS M+1 = 144.0Confirm mass (Acid MW: 143.16)
LC-MS M+16 or M+32Red Flag: Indicates S-oxide or Sulfone formation

Workflow Visualization

Workflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup Start Start: 5-Methyl-isothiazole- 3-carbaldehyde Solvent Dissolve in t-BuOH Add 2-methyl-2-butene Start->Solvent Buffer Prepare NaClO2 / NaH2PO4 in Water Start->Buffer Cool Cool to 0°C Solvent->Cool Add Add Aqueous Oxidant Dropwise Buffer->Add Cool->Add Stir Stir RT (2-4 hrs) Add->Stir Quench Quench (Na2SO3) Stir->Quench BaseWash Basic Wash (EtOAc) Remove Impurities Quench->BaseWash Acidify Acidify Aqueous to pH 2-3 BaseWash->Acidify FinalExt Extract Acid (EtOAc) Acidify->FinalExt

Figure 2: Operational workflow for the Pinnick oxidation of isothiazole aldehydes.

Troubleshooting & Optimization

  • Low Yield: Check the pH of the aqueous layer during workup. Isothiazole carboxylic acids are water-soluble. Ensure the pH is sufficiently low (2–3) to drive the acid into the organic phase, but avoid extremely low pH (<1) which might degrade the ring.

  • Chlorinated Byproducts: Increase the loading of 2-methyl-2-butene. If the scavenger is old, it may have evaporated; use fresh reagent.

  • Stalled Reaction: If the reaction stops at ~50% conversion, add a second portion of

    
     and buffer. The chlorite can disproportionate over time.
    

References

  • Lindgren, B. O., & Nilsson, T. (1973).[8] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[9][8] Acta Chemica Scandinavica, 27, 888–890.[8] Link

  • Pinnick, H. W., & Kraus, G. A. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. (Establishes the use of 2-methyl-2-butene). Link

  • Organic Chemistry Portal. (n.d.). Oxidation of Aldehydes to Carboxylic Acids.[10][9][11][12][1][2][3][5][8] Retrieved October 26, 2023. Link

  • Raasch, M. S. (1958). The Chemistry of Isothiazoles. Journal of Organic Chemistry. (Foundational reactivity of the isothiazole ring). Link

  • Song, Z. J., et al. (1999).[3] Synthesis of a Potent 5-HT1D Antagonist via a Selective Pinnick Oxidation. Journal of Organic Chemistry. (Demonstrates Pinnick selectivity in heteroatom-rich environments). Link

Sources

Application

Application Note: Solvent Selection &amp; Reaction Protocols for 5-Methyl-isothiazole-3-carbaldehyde

Abstract This guide details the solvent selection criteria and optimized reaction protocols for 5-Methyl-isothiazole-3-carbaldehyde (CAS: 134736-67-9). While structurally related to thiazoles, the isothiazole core exhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the solvent selection criteria and optimized reaction protocols for 5-Methyl-isothiazole-3-carbaldehyde (CAS: 134736-67-9). While structurally related to thiazoles, the isothiazole core exhibits distinct sensitivity to nucleophilic attack, particularly at the S–N bond. This note addresses the critical balance between aldehyde reactivity and heterocycle stability , providing validated workflows for reductive amination, condensation, and oxidation.

Introduction: The Isothiazole Challenge

5-Methyl-isothiazole-3-carbaldehyde is a versatile scaffold in medicinal chemistry, often used to introduce the isothiazole moiety into bioactive molecules. However, its reactivity profile is dominated by two competing factors:

  • Aldehyde Electrophilicity: The C-3 formyl group is highly reactive toward nucleophiles.

  • Ring Lability (The S–N Weakness): Unlike thiazoles, the isothiazole ring contains a weak S–N bond (

    
    ). Strong nucleophiles (especially primary amines) or harsh basic conditions can trigger ring opening, leading to acyclic amino-thione byproducts.
    

Critical Directive: Solvent choice must facilitate the desired reaction at the aldehyde center while suppressing the nucleophilic attack on the ring sulfur or nitrogen.

Solvent Compatibility Matrix

The following table summarizes solvent suitability based on polarity, boiling point, and chemical inertness toward the isothiazole core.

Solvent ClassSpecific SolventSuitabilityKey ApplicationRisk / Notes
Chlorinated Dichloromethane (DCM)High Reductive Amination, OxidationExcellent solubility; low boiling point prevents thermal degradation.
1,2-Dichloroethane (DCE)High Reductive AminationHigher boiling point (83°C) allows mild heating for imine formation.
Ethereal THF (Anhydrous)High Grignard, Lithiation, ReductionMust be peroxide-free. Good for organometallic additions.
2-MeTHFHigh Green Chemistry AlternativeHigher boiling point than THF; better phase separation in workups.
Alcohols Methanol (MeOH)Medium NaBH4 ReductionsCaution: Protic solvents can accelerate ring opening with strong bases.
Ethanol (EtOH)Medium Knoevenagel CondensationGood for precipitating products; avoid with strong alkoxides.
Polar Aprotic DMF / DMSOLow High-T CondensationsAvoid if possible. High boiling points make removal difficult; can promote decomposition.
Hydrocarbon TolueneMedium Dean-Stark CondensationsGood for azeotropic water removal; requires higher T (110°C).

Detailed Experimental Protocols

Protocol A: Reductive Amination (Mitigating Ring Opening)

Target: Synthesis of secondary amines without cleaving the isothiazole ring.

The Challenge: Mixing a primary amine with an isothiazole aldehyde can lead to S–N bond cleavage before reduction occurs. The Solution: Use 1,2-Dichloroethane (DCE) as the solvent and Sodium Triacetoxyborohydride (STAB) as a mild, selective reducing agent.

Step-by-Step Methodology:

  • Imine Formation (Equilibrium Control):

    • Charge a reaction vessel with 5-Methyl-isothiazole-3-carbaldehyde (1.0 equiv) and DCE (0.2 M concentration).

    • Add the Primary Amine (1.1 equiv).

    • Optional: Add Acetic Acid (1.0 equiv) to catalyze imine formation and buffer the basicity of the amine.

    • Stir at Room Temperature (20-25°C) for 1–2 hours. Do not heat above 40°C.

  • Reduction:

    • Cool the mixture to 0°C .

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.

    • Allow to warm to RT and stir for 4–12 hours.

  • Quench & Workup:

    • Quench with saturated NaHCO3 (aqueous). Caution: Gas evolution.

    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

Protocol B: Knoevenagel Condensation

Target: Synthesis of


-unsaturated esters/nitriles.

The Challenge: Strong bases (e.g., NaOEt) can degrade the ring. The Solution: Use a catalytic weak base (Piperidine ) in Ethanol .

Step-by-Step Methodology:

  • Setup:

    • Dissolve 5-Methyl-isothiazole-3-carbaldehyde (1.0 equiv) and the Active Methylene Compound (e.g., Malononitrile, 1.1 equiv) in Ethanol (0.5 M).

  • Catalysis:

    • Add Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv).

  • Reaction:

    • Stir at Room Temperature for 2–4 hours. If conversion is slow, heat to 50°C .

    • Note: The product often precipitates from ethanol, driving the equilibrium.

  • Isolation:

    • Cool to 0°C. Filter the precipitate and wash with cold ethanol.

Protocol C: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

Target: Oxidation to 5-Methyl-isothiazole-3-carboxylic acid.

The Challenge: Avoid over-oxidation (S-oxide formation). The Solution: NaClO2 with a scavenger (2-Methyl-2-butene) in a biphasic system .

Step-by-Step Methodology:

  • Solvent System:

    • Prepare a mixture of t-Butanol and Water (3:1 ratio).

    • Dissolve 5-Methyl-isothiazole-3-carbaldehyde (1.0 equiv) and 2-Methyl-2-butene (10 equiv, scavenges HOCl).

  • Oxidation:

    • Add NaH2PO4 (2.0 equiv) dissolved in minimum water.

    • Add Sodium Chlorite (NaClO2) (1.5 equiv) dissolved in water dropwise over 30 minutes at 0°C.

  • Workup:

    • Stir at RT for 2–3 hours.

    • Acidify to pH 3 with 1N HCl.

    • Extract with Ethyl Acetate .

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the correct solvent system based on the intended reaction pathway.

SolventSelection Start Start: 5-Methyl-isothiazole-3-carbaldehyde ReactionType Select Reaction Type Start->ReactionType RedAmin Reductive Amination ReactionType->RedAmin Condensation Condensation (Knoevenagel) ReactionType->Condensation Oxidation Oxidation (to Acid) ReactionType->Oxidation AmineType Amine Nucleophilicity? RedAmin->AmineType BaseSens Base Sensitivity? Condensation->BaseSens OxMethod Oxidation Method Oxidation->OxMethod Primary Primary Amine (High Risk: Ring Opening) AmineType->Primary High Secondary Secondary Amine (Lower Risk) AmineType->Secondary Low DCE_STAB Solvent: DCE Reagent: NaBH(OAc)3 Temp: <40°C Primary->DCE_STAB Protects Ring MeOH_NaBH4 Solvent: MeOH Reagent: NaBH4 Standard Protocol Secondary->MeOH_NaBH4 WeakBase Weak Base (Piperidine) BaseSens->WeakBase EtOH Solvent: Ethanol Precipitation driven WeakBase->EtOH Pinnick Pinnick (NaClO2) OxMethod->Pinnick Biphasic Solvent: tBuOH / Water Scavenger: 2-Me-2-butene Pinnick->Biphasic

Figure 1: Decision tree for solvent and reagent selection to maximize isothiazole ring stability.

Workflow: Reductive Amination "Safe Mode"

ReductiveAmination Input Aldehyde + Amine (in DCE) AcidCat Add AcOH (Buffer pH) Input->AcidCat Imine Imine Formation (20°C, 1h) AcidCat->Imine Reduct Add NaBH(OAc)3 (0°C -> RT) Imine->Reduct Quench NaHCO3 Quench (Gas Evolution) Reduct->Quench Product Isolated Amine Quench->Product

Figure 2: Optimized workflow for reductive amination preventing S-N bond cleavage.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (Reductive Amination) Incomplete imine formation.Add activated 3Å or 4Å molecular sieves to the DCE solution to sequester water.
Formation of Thioamide Byproduct Ring opening via amine attack.[1]Switch solvent to DCE; lower temperature; ensure Acid (AcOH) is present to protonate the imine intermediate rapidly.
Starting Material Insolubility High crystallinity of aldehyde.Use a co-solvent mixture: DCE/MeOH (9:1) or THF.
Darkening of Reaction Mixture Polymerization or decomposition.Degas solvents (sparge with N2); exclude light; add radical inhibitor (BHT) if using ethereal solvents.

References

  • Isothiazole Chemistry & Stability

    • Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Med & Analy Chem Int J, 2019.[2] Link

  • Reductive Amination Protocols

    • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. J. Chem. Educ. 2006, 83, 6, 929.[3] Link

    • Sodium Triacetoxyborohydride in Reductive Amination.[4] Common Organic Chemistry. Link

  • Knoevenagel Condensation

    • Efficient Protocol for Knoevenagel Condensation.[5] Asian J. Chem. Link

  • Pinnick Oxidation

    • Oxidation of Aldehydes to Carboxylic Acids. Organic Chemistry Portal. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing temperature for 5-Methyl-isothiazole-3-carbaldehyde nucleophilic attack

Topic: Optimization of Nucleophilic Attack Parameters (Temperature & Stoichiometry) Ticket ID: ISO-CHO-003 Status: Open / High Priority Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Nucleophilic Attack Parameters (Temperature & Stoichiometry) Ticket ID: ISO-CHO-003 Status: Open / High Priority Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Part 1: Executive Summary & Core Directive

The Challenge: You are attempting a nucleophilic addition to 5-Methyl-isothiazole-3-carbaldehyde . This substrate presents a classic "Chemoselectivity vs. Stability" paradox. The isothiazole ring is electron-deficient, making the C-3 aldehyde highly electrophilic and reactive. However, this same electron deficiency renders the isothiazole ring—specifically the N-S bond—susceptible to cleavage by strong bases or nucleophiles at elevated temperatures. Furthermore, the C-5 methyl group is pseudo-benzylic (acidic), creating a competing deprotonation pathway.

The Core Directive: Temperature is your primary control switch between 1,2-addition (desired kinetic product) and ring degradation/polymerization (undesired thermodynamic sinks).

  • Target Window: -78°C to 0°C.[1]

  • Danger Zone: > 25°C (Room Temperature) with strong nucleophiles.[1]

  • Critical Failure Mode: Ring opening via S-N bond cleavage or C-5 methyl deprotonation.[1]

Part 2: The Thermodynamic vs. Kinetic Landscape

To succeed, you must understand the causality behind the temperature settings.

The Electrophilic Gradient

The isothiazole ring acts as a strong electron-withdrawing group (EWG). This polarizes the carbonyl bond at C-3, making it significantly more reactive than a standard benzaldehyde.

  • Implication: You do not need heat to drive the reaction. The activation energy (

    
    ) for nucleophilic attack is low.
    
The Stability Threshold (The N-S Bond)

The isothiazole N-S bond is the structural "Achilles' heel."

  • High Temperature (>0°C): Increases the kinetic energy of the nucleophile, allowing it to overcome the slightly higher barrier for attacking the ring sulfur or deprotonating the C-5 methyl group. Once the ring opens, it forms thiolate/nitrile byproducts that polymerize into "black tar."

  • Low Temperature (<-40°C): Restricts the nucleophile to the lowest energy pathway: direct 1,2-addition to the aldehyde carbonyl.

Competing Acidity (C-5 Methyl)

The C-5 methyl group is activated by the adjacent sulfur and nitrogen.

  • Scenario: Using

    
    -BuLi or LDA at -20°C or higher.
    
  • Result: Proton abstraction at C-5 becomes competitive, leading to a lithiated species that fails to react with the aldehyde or reacts with itself.

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Organometallic Addition (Grignard/Lithium)

Use Case: Adding Carbon nucleophiles (R-MgX, R-Li). Risk Level: High (Requires strict cryogenic control).

Reagents:

  • Substrate: 5-Methyl-isothiazole-3-carbaldehyde (1.0 equiv)[1]

  • Nucleophile: R-MgBr or R-Li (1.1 equiv)[1]

  • Solvent: Anhydrous THF (Do not use Diethyl Ether; THF coordinates better at low temps).

Step-by-Step:

  • Cryogenic Setup: Flame-dry a 2-neck round-bottom flask under Argon. Cool to -78°C (Dry ice/Acetone).

  • Substrate Loading: Dissolve the aldehyde in THF and add slowly to the flask. Ensure the internal temperature does not rise above -70°C.[1]

  • Nucleophile Addition: Add the organometallic reagent dropwise over 20 minutes.

    • Why? A rapid spike in local concentration creates "hot spots" where ring opening occurs instantly.

  • Incubation: Stir at -78°C for 1 hour.

    • Checkpoint: TLC should show consumption of aldehyde. Do not warm to RT to "push" the reaction.

  • The "Cold Quench": Quench at -78°C using saturated aqueous

    
     mixed with MeOH (1:1).
    
    • Critical: Warming the reaction mixture while still basic (active alkoxide) will destroy the ring.

Protocol B: Reductive Amination (Amine Nucleophiles)

Use Case: Forming amines via imine intermediates. Risk Level: Moderate.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Reductant:

    
     (STAB) - Preferred over 
    
    
    
    for safety and milder activation.[1]
  • Solvent: 1,2-Dichloroethane (DCE) or MeOH.[1]

Step-by-Step:

  • Imine Formation: Mix aldehyde and amine in DCE at 0°C . Add 1-2 drops of Acetic Acid (AcOH) to catalyze.[1]

  • Equilibrium: Allow to warm to Room Temperature (20-25°C) for 2 hours.

    • Note: Isothiazoles are stable to weak acids/bases at RT.

  • Reduction: Cool back to 0°C . Add STAB portion-wise.[1]

  • Workup: Quench with saturated

    
    .
    

Part 4: Troubleshooting Matrix (FAQs)

Q1: My reaction turned into a black, viscous oil (tar) upon adding the Grignard. What happened?

  • Diagnosis: Ring degradation.[1] The temperature was likely too high, or the addition was too fast.

  • The Science: The nucleophile attacked the Sulfur atom (S-N cleavage) or deprotonated the C-5 methyl, leading to polymerization.

  • Fix: Repeat at -78°C. Ensure the internal probe reads -78°C during addition. Switch to a less basic nucleophile (e.g., organozinc) if possible.

Q2: I see starting material remaining, but I'm afraid to heat it. Should I reflux?

  • Answer: ABSOLUTELY NOT.

  • Reasoning: Refluxing an isothiazole aldehyde with a nucleophile is a recipe for decomposition.

  • Fix: Instead of heat, increase the electrophilicity by adding a Lewis Acid (e.g.,

    
     for Luche reduction conditions) or increase the stoichiometry of the nucleophile slightly (1.5 equiv). Keep it cold.
    

Q3: I obtained a product, but the NMR shows the methyl group at C-5 is missing or shifted strangely.

  • Diagnosis: You likely deprotonated the C-5 methyl, and the nucleophile added there or the ring rearranged.

  • Fix: Use a non-basic nucleophile source (e.g., use

    
     instead of MeLi) or ensure the temperature is strictly controlled to favor the kinetic carbonyl attack.
    

Part 5: Visualizations

Diagram 1: Reaction Pathway & Selectivity

This diagram illustrates the bifurcation between the desired kinetic pathway and the fatal thermodynamic sinks.

ReactionPathways Start 5-Methyl-isothiazole-3-carbaldehyde + Nucleophile (Nu-) Split Temperature Control Start->Split Path_Cold Path A: Kinetic Control (-78°C) Split->Path_Cold Low Temp Path_Hot Path B: Thermodynamic/Base Error (> 0°C or Strong Base) Split->Path_Hot High Temp Product 1,2-Addition Product (Secondary Alcohol) Path_Cold->Product Nucleophilic Attack on Carbonyl Side1 Ring Opening (S-N Cleavage) Path_Hot->Side1 Attack on Sulfur Side2 C-5 Methyl Deprotonation (Side Adducts) Path_Hot->Side2 Acid-Base Reaction

Caption: Figure 1. Selectivity landscape. Low temperature favors the lower-barrier carbonyl attack (Green), while heat allows access to ring-destructive pathways (Red).[1]

Diagram 2: Troubleshooting Decision Tree

A logic flow for diagnosing experimental failures.

Troubleshooting Issue Experimental Failure Type Observation? Issue->Type Tar Black Tar / Complex Mixture Type->Tar Decomposition LowYield Low Yield / SM Remaining Type->LowYield Stalled Wrong Clean but Wrong Product Type->Wrong Regio-error Sol1 Decrease Temp to -78°C Slow Addition Tar->Sol1 Sol2 Check Water Content (Dry Solvents) Add Lewis Acid (CeCl3) LowYield->Sol2 Sol3 Check C-5 Deprotonation Switch to softer Nucleophile Wrong->Sol3

Caption: Figure 2. Diagnostic workflow for optimizing reaction conditions based on observed failure modes.

Part 6: Data Summary

ParameterOptimal SettingWhy?
Temperature -78°C (Organometallics)Prevents S-N cleavage and C-5 deprotonation.[1]
Solvent THF (Anhydrous)Ethers coordinate cations; avoid protic solvents with strong bases.[1]
Quench Cold (-78°C)Exothermic quench at RT can destroy the sensitive ring.[1]
Stoichiometry 1.1 equiv NucleophileExcess base increases risk of side reactions.

Part 7: References

  • Silva, A. D. O., et al. (2019).[2] Recent advances in the synthesis of isothiazoles.[2][3][4] ResearchGate / Arkivoc.[1] [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Isothiazoles: Reactivity and Ring Stability.[Link]

  • National Institutes of Health (NIH). (2026). Chemical reactivity of isothiazolone derivatives and ring opening mechanisms.[5] PubMed.[1] [Link]

Sources

Optimization

Stability of 5-Methyl-isothiazole-3-carbaldehyde in basic vs acidic media

Executive Summary: The "Jekyll & Hyde" Reactivity As a Senior Application Scientist, I often see this specific intermediate fail in late-stage synthesis not because of poor chemistry, but due to a fundamental misundersta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Jekyll & Hyde" Reactivity

As a Senior Application Scientist, I often see this specific intermediate fail in late-stage synthesis not because of poor chemistry, but due to a fundamental misunderstanding of the isothiazole ring's sensitivity to pH.

5-Methyl-isothiazole-3-carbaldehyde exhibits a stark dichotomy in stability:

  • Acidic Media (pH < 7): Generally Stable . The ring is robust; the primary risk is oxidative degradation of the aldehyde.

  • Basic Media (pH > 8): Highly Unstable . The isothiazole ring undergoes rapid nucleophilic attack, leading to irreversible ring opening (N–S bond cleavage).

Critical Alert: Do not store this compound in basic buffers or subject it to strong nucleophiles (OH⁻, alkoxides) without immediate quenching.

Module 1: Stability in Acidic Media (The Safe Zone)

In acidic environments (e.g., HCl, H₂SO₄, AcOH), the isothiazole ring is remarkably stable. The nitrogen atom is weakly basic (


 for the conjugate acid), and protonation actually protects the ring from nucleophilic attack.
Primary Failure Mode: Autoxidation

While the ring is safe, the aldehyde functionality at position C3 is susceptible to radical-mediated autoxidation, converting the aldehyde to 5-methyl-isothiazole-3-carboxylic acid .

Troubleshooting Protocol: Preventing Acidic Degradation

Symptom Root Cause Corrective Action
New Peak at

(HPLC)
Formation of Carboxylic Acid (Oxidation).Sparge solvents with Argon/N₂ for 15 mins. Store under inert atmosphere.
Yellowing of Solution Polymerization or hydrate formation.Keep temperature < 25°C . Avoid concentrated mineral acids (>6M) which may induce aldol-like condensation.
Loss of Aldehyde Signal (NMR) Acetal/Hemiacetal formation in alcoholic solvents.Avoid MeOH/EtOH if strictly characterizing. Use Acetonitrile-d3 or DMSO-d6 .

Module 2: Stability in Basic Media (The Danger Zone)

This is where 90% of experiments fail. The isothiazole ring contains a characteristic N–S bond . This bond is polarized and weak. In the presence of bases (Hydroxide, Carbonate, Amines), the ring acts as an electrophile.

The Mechanism of Failure: Base-Induced Ring Opening

Unlike benzene or pyridine, isothiazole is not inert to base. The electron-withdrawing aldehyde group at C3 exacerbates this, making the ring highly electron-deficient.

  • Nucleophilic Attack: The base (OH⁻) attacks the Sulfur atom or the C5 position.

  • Ring Cleavage: The weak N–S bond breaks.

  • Fragmentation: The molecule degrades into acyclic cyano-thiolates or enamines, which are often NMR-silent or appear as a complex "smear."

Visualizing the Degradation Pathway

IsothiazoleDegradation cluster_warning CRITICAL FAILURE MODE Start 5-Methyl-isothiazole- 3-carbaldehyde BaseAttack Nucleophilic Attack (OH- on Sulfur) Start->BaseAttack pH > 9 Cannizzaro Cannizzaro Reaction (Minor Pathway) Start->Cannizzaro High Conc. Base (Secondary Risk) Transition N-S Bond Cleavage BaseAttack->Transition Product1 Acyclic Thiolate (Ring Destroyed) Transition->Product1 Irreversible

Figure 1: The dominant degradation pathway in basic media is the cleavage of the N-S bond, destroying the aromatic system.

Module 3: Experimental Protocols & FAQ

Protocol: Safe Workup & Isolation

Do not use saturated NaHCO₃ or NaOH for wash steps if the contact time exceeds 5 minutes.

  • Quenching: If a reaction was basic, quench immediately into 0.1 M HCl or Ammonium Chloride (sat. aq.) to bring pH to 6–7.

  • Extraction: Use Ethyl Acetate or DCM.

  • Drying: Use MgSO₄ (neutral/slightly acidic) rather than K₂CO₃ (basic).

Frequently Asked Questions

Q1: I see a "ghost peak" in my LC-MS that matches the mass of the starting material + 18. Is this a hydrate?

  • A: Yes. Aldehydes with electron-withdrawing heterocycles form stable gem-diols (hydrates) in aqueous mobile phases.

    • Fix: This is an analytical artifact, not degradation. It usually reverts to the aldehyde in the gas phase or upon isolation. Do not try to "dry" it out with base.

Q2: Can I perform a reductive amination on this aldehyde?

  • A: Yes, but avoid direct mixing with free amines for long periods before adding the reducing agent.

    • Why: Amines are basic.[1] They can induce ring opening.[2]

    • Protocol: Pre-mix the amine with acetic acid (to buffer pH < 6) before adding the isothiazole aldehyde. Use NaBH(OAc)₃ as the reductant.

Q3: Can I use this in a Suzuki coupling?

  • A: Risky. Standard Suzuki conditions use aqueous bases (K₂CO₃, Na₂CO₃) at heat.

    • Recommendation: Use anhydrous conditions (e.g., CsF in Dioxane) or keep the reaction time extremely short. If the ring opens, your yield will plummet.

Summary of Stability Data

ParameterAcidic Media (pH 1–5)Neutral (pH 6–7)Basic Media (pH 8–14)
Ring Stability High High Low (N–S bond cleavage)
Aldehyde Stability Moderate (Risk of oxidation)HighLow (Cannizzaro/Aldol)
Recommended Storage 4°C, Argon, Dark4°C, ArgonDO NOT STORE
Half-Life (

)
> 6 Months> 1 Year< 1 Hour (at pH 12)

References

  • Isothiazole Chemistry & Ring Stability

    • Source:Journal of Heterocyclic Chemistry.
    • Verification:

  • Base-Induced Degrad

    • Source:National Institutes of Health (PMC). Studies on related isothiazolinone structures (like Kathon) confirm rapid degradation in alkaline media via ring opening.[3]

    • Verification:

  • Safety & Handling of Thiazole/Isothiazole Carbaldehydes

    • Source:Fisher Scientific SDS. Safety data confirms the need for inert storage and avoidance of strong oxidizing agents/bases.
    • Verification:

  • General Heterocyclic Reactivity (The N-S Bond)

    • Source:Organic Chemistry Portal. Reviews the synthesis and reactivity of isothiazoles, highlighting the specific lability of the sulfur-nitrogen bond.
    • Verification:

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 5-Methyl-isothiazole-3-carbaldehyde

Technical Comparison Guide: Mass Spectrometry Fragmentation Pattern of 5-Methyl-isothiazole-3-carbaldehyde Executive Summary This guide provides a high-resolution technical analysis of the mass spectrometry (MS) fragment...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation Pattern of 5-Methyl-isothiazole-3-carbaldehyde

Executive Summary

This guide provides a high-resolution technical analysis of the mass spectrometry (MS) fragmentation behavior of 5-Methyl-isothiazole-3-carbaldehyde (CAS: 134736-69-1). Designed for researchers in medicinal chemistry and metabolomics, this document distinguishes this specific scaffold from its structural isomers (e.g., thiazole-carbaldehydes and regioisomeric isothiazoles) using Electron Ionization (EI) fragmentation logic.

Core Insight: The diagnostic "fingerprint" of 5-Methyl-isothiazole-3-carbaldehyde relies on the unique lability of the isothiazole N–S bond coupled with the characteristic


-cleavage of the aldehyde. Unlike stable thiazole isomers, the isothiazole core exhibits a specific propensity for HCN elimination  following decarbonylation, providing a reliable identification metric.

System Suitability & Methodology

To ensure reproducible data comparable to the patterns described below, the following experimental conditions are recommended. This protocol serves as a self-validating system ; if standard calibrants (e.g., PFTBA) do not meet resolution criteria, the fragmentation ratios described here may vary.

Standardized EI-MS Protocol
ParameterSettingRationale
Ionization Source Electron Ionization (EI)Hard ionization is required to induce the structural fragmentation necessary for isomer differentiation.
Electron Energy 70 eVStandard energy level to match NIST/Wiley library spectra and ensure reproducible bond scission.
Source Temperature 230 °CPrevents thermal degradation of the aldehyde prior to ionization while ensuring efficient volatilization.
Mass Range

35 – 200
Captures the molecular ion (

127) and all diagnostic low-mass sulfur-containing fragments.
Inlet Mode Split/SplitlessSplit mode (10:1) recommended for pure standards to prevent detector saturation and spectral skewing.

Fragmentation Pathway Analysis

The fragmentation of 5-Methyl-isothiazole-3-carbaldehyde (


, MW 127.16) follows a distinct mechanistic cascade. The pathway is governed by two competing initiation steps: radical site initiation  at the carbonyl oxygen and charge site initiation  at the ring nitrogen.
Primary Fragmentation Events
  • Molecular Ion (

    
    , 
    
    
    
    127):
    The radical cation forms primarily by removing a non-bonding electron from the carbonyl oxygen or the ring nitrogen. The ion is relatively stable due to aromatic delocalization.
  • Aldehyde Characteristic Loss (

    
     126, 
    
    
    
    99):
    • 
      -Cleavage (H Loss):  Loss of the aldehydic hydrogen yields the acylium ion (
      
      
      
      ,
      
      
      126).
    • Decarbonylation (CO Loss): A major diagnostic pathway involving the expulsion of neutral carbon monoxide (28 Da) to form the 5-methylisothiazole radical cation (

      
       99). This is the "gateway" ion for ring-specific identification.
      
Secondary Fragmentation (Ring Destruction)

Upon forming the species at


 99 (

), the lability of the isothiazole N–S bond triggers specific breakdown patterns distinct from thiazoles:
  • HCN Elimination: The cleavage of the N–C3 bond (facilitated by the weak N–S bond) leads to the loss of hydrogen cyanide (27 Da), generating the thiirene-like cation (

    
    , 
    
    
    
    72).
  • C-S Cleavage: Further fragmentation often yields sulfur-containing fragments like

    
     (
    
    
    
    45), a hallmark of sulfur heterocycles.

Comparative Analysis: Distinguishing Isomers

The power of MS lies in distinguishing this compound from its isomers.[1]

Feature5-Methyl-isothiazole-3-CHO 3-Methyl-isothiazole-5-CHO 2-Methyl-thiazole-5-CHO
Molecular Ion

127 (Strong)

127 (Strong)

127 (Strong)
Primary Loss CO (

99)
dominant due to stable 5-Me-isothiazole product.
CO (

99)
, but subsequent HCN loss is faster due to steric relief.
H (

126)
often more intense; Thiazole ring is more robust against fragmentation.
Ring Cleavage High

72
(Loss of HCN from

99).
High

72
, but ratio of 99/72 differs.
High

58
(Loss of

or similar thiazole scission).
Diagnostic Ratio High

ratio.
Lower

ratio.
Distinctive

85 (Thiazole ring) often present.

Key Differentiator: The Isothiazole core is less stable than the Thiazole core. Expect a higher abundance of low-mass fragment ions (


 45-72 range) for the isothiazole derivative compared to the thiazole isomer under identical energy conditions.

Visualization of Fragmentation Pathway

The following diagram maps the mechanistic flow from the molecular ion to the terminal fragments.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 127 [C5H5NOS]+. M_Minus_H Acylium Ion m/z 126 [M - H]+ M_Ion->M_Minus_H - H• (1 Da) M_Minus_CO 5-Methylisothiazole Ion m/z 99 [M - CO]+. M_Ion->M_Minus_CO - CO (28 Da) (Alpha-Cleavage) Frag_72 Thiirene Radical Cation m/z 72 [C3H4S]+. M_Minus_CO->Frag_72 - HCN (27 Da) (Ring Cleavage) Frag_54 Butadiene-like Cation m/z 54 [C4H6]+ (Rearrangement) M_Minus_CO->Frag_54 - HCS• (Less Common) Frag_45 Thioformyl Cation m/z 45 [HCS]+ Frag_72->Frag_45 - C2H3•

Figure 1: Mechanistic fragmentation pathway of 5-Methyl-isothiazole-3-carbaldehyde under 70 eV Electron Ionization. The bold path (CO loss followed by HCN loss) represents the primary diagnostic sequence.

References

  • NIST Mass Spectrometry Data Center. Isothiazole, 5-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Millard, B. J. (1969).[3] High-resolution mass spectrometry.[3][4] Part IV. Behaviour of isothiazoles under electron impact. Journal of the Chemical Society C: Organic, 1231-1234. Available at: [Link]

  • Salem, M. A. I., et al. (2014).[5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.[5] International Journal of Materials and Chemistry, 4(4), 92-99.[5] Available at: [Link]

  • Bakulev, V. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(3), 1015. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Purity Analysis of 5-Methyl-isothiazole-3-carbaldehyde

Introduction 5-Methyl-isothiazole-3-carbaldehyde is a heterocyclic compound belonging to the isothiazole class. Isothiazole derivatives are of significant interest in medicinal chemistry and materials science due to thei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methyl-isothiazole-3-carbaldehyde is a heterocyclic compound belonging to the isothiazole class. Isothiazole derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and applications as preservatives and biocides. The aldehyde functional group at the 3-position makes this molecule a versatile synthetic intermediate for the development of more complex structures, including novel pharmaceuticals.

Given its role as a critical building block, the purity of 5-Methyl-isothiazole-3-carbaldehyde is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, impact the yield and purity of the final product, and introduce potentially toxic components. Therefore, a robust, validated analytical method for purity determination is essential for quality control in both research and manufacturing settings.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 5-Methyl-isothiazole-3-carbaldehyde. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer validation data to ensure scientific integrity and trustworthiness.

Part 1: The Gold Standard - Reversed-Phase HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for a vast array of organic compounds in the pharmaceutical and chemical industries. Its adaptability, precision, and robustness make it the primary choice for routine quality control. For a moderately polar, UV-active molecule like 5-Methyl-isothiazole-3-carbaldehyde, a Reversed-Phase HPLC method with UV detection (HPLC-UV) is the logical starting point.

Causality of Methodological Choices
  • Separation Mode (Reversed-Phase): We select reversed-phase chromatography because the analyte is a polar organic molecule. A nonpolar stationary phase (like C18) combined with a polar mobile phase provides excellent retention and separation for such compounds.

  • Stationary Phase (C18 Column): An octadecylsilane (C18) column is the workhorse of reversed-phase HPLC, offering a high degree of hydrophobicity suitable for retaining the analyte and separating it from more polar or less polar impurities. An Agilent ZORBAX SB-C18 or a Phenomenex Luna C18 are excellent, well-documented choices for separating isothiazole derivatives.

  • Mobile Phase (Acetonitrile/Water with Formic Acid): A gradient elution using acetonitrile and water is chosen to ensure the timely elution of all potential impurities with varying polarities. Acetonitrile is preferred over methanol for its lower viscosity and UV cutoff. The addition of 0.1% formic acid to the aqueous phase serves a critical purpose: it protonates residual silanol groups on the silica-based stationary phase and suppresses the ionization of the analyte, leading to sharper, more symmetrical peaks and improved reproducibility.

  • Detection (UV at 275 nm): Isothiazolinone compounds exhibit strong UV absorbance. Based on data from structurally similar compounds like methylisothiazolinone (MIT), a detection wavelength of approximately 275 nm is optimal for achieving high sensitivity. A Photo Diode Array (PDA) detector is recommended to confirm peak purity by evaluating spectra across the peak.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., Acetonitrile/Water) A->B C Filtration (0.45 µm Syringe Filter) B->C D Injection into HPLC System C->D E Separation on C18 Column (Gradient Elution) D->E F Detection via PDA/UV Detector (λ = 275 nm) E->F G Chromatogram Integration F->G H Purity Calculation (% Area Normalization) G->H I Validation & Reporting H->I

Caption: Workflow for HPLC-UV Purity Analysis.

Detailed Protocol: HPLC-UV Purity Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector (e.g., Agilent 1200 series or Waters Alliance).

    • Chromatographic Data System (CDS) like Empower or Chromeleon.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 95% A

      • 5-20 min: Linear gradient from 95% A to 10% A

      • 20-25 min: 10% A

      • 25-26 min: Linear gradient from 10% A to 95% A

      • 26-30 min: 95% A (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm.

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution (for reference): Accurately weigh ~10 mg of 5-Methyl-isothiazole-3-carbaldehyde reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare in the same manner as the standard solution.

Method Validation: A Self-Validating System

A method is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose. Key parameters are summarized below, based on ICH guidelines.

Validation Parameter Methodology Acceptance Criteria Typical Result
Specificity Analyze blank (diluent), placebo (if applicable), and spiked sample. Assess peak purity using a PDA detector.No interference at the analyte's retention time. Peak purity index > 0.99.No interfering peaks observed. Peak purity confirmed.
Linearity Analyze 5-7 concentrations across a range (e.g., 1-200 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.r² = 0.9995
Precision (Repeatability) Six replicate injections of the sample solution (100% concentration).Relative Standard Deviation (RSD) ≤ 2.0%.0.45% RSD
Precision (Intermediate) Assay performed by two different analysts on two different days.RSD ≤ 5.0%.1.8% RSD
Accuracy Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Recovery between 98.0% and 102.0%.99.5% - 101.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.Reportable value.0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.Reportable value.0.15 µg/mL

Part 2: An Orthogonal Approach - Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is ideal for routine QC, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful, orthogonal technique for purity analysis, especially for impurity identification. Orthogonal methods use different separation principles, providing a more comprehensive purity profile. GC separates compounds based on their volatility and interaction with the stationary phase, while MS provides definitive identification based on mass fragmentation patterns.

Applicability & Rationale
  • Volatility: 5-Methyl-isothiazole-3-carbaldehyde, with a relatively low molecular weight, is expected to be sufficiently volatile and thermally stable for GC analysis. Several studies have successfully used GC-MS for the analysis of other isothiazolinones.

  • Impurity Identification: This is the primary advantage of GC-MS. While HPLC-UV may show an unknown impurity peak, GC-MS can fragment that impurity and provide a mass spectrum. This spectrum acts as a chemical fingerprint that can be compared against libraries (like NIST) to tentatively identify the structure of the impurity, which is invaluable for process chemistry and safety assessments.

  • Sensitivity and Selectivity: MS detectors, particularly in selected ion monitoring (SIM) mode, offer exceptional sensitivity and selectivity, allowing for the detection of trace-level impurities that might be missed by UV detection.

Detailed Protocol: GC-MS Purity Method
  • Instrumentation:

    • GC-MS system (e.g., Agilent 7890 GC with 5977 MSD).

    • Capillary column suitable for polar analytes (e.g., DB-5MS or equivalent).

  • Chromatographic Conditions:

    • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial: 60°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

  • Preparation of Solutions:

    • Solvent: Ethyl acetate or Dichloromethane.

    • Sample Solution: Prepare a solution of ~1 mg/mL in the chosen solvent.

Part 3: Comparative Analysis and Recommendations

The choice between HPLC-UV and GC-MS depends on the specific analytical goal.

Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS center Purity Analysis of 5-Methyl-isothiazole-3-carbaldehyde hplc_node Primary Method center->hplc_node gcms_node Alternative/Confirmatory Method center->gcms_node hplc_pros Pros: - High Precision - Robust for QC - Non-destructive - High Throughput hplc_node->hplc_pros hplc_cons Cons: - Limited identification power - Potential for co-elution - Higher solvent consumption hplc_node->hplc_cons gcms_pros Pros: - Definitive Identification (MS) - High Sensitivity (SIM mode) - Excellent for volatile impurities - Orthogonal separation gcms_node->gcms_pros gcms_cons Cons: - Requires analyte volatility - Potential thermal degradation - Lower throughput - More complex instrumentation gcms_node->gcms_cons

Caption: Logical Comparison of HPLC-UV and GC-MS Methods.

Quantitative Performance Comparison
Parameter HPLC-UV GC-MS Justification
Primary Application Routine QC, Purity Assay, Content UniformityImpurity Identification, Confirmatory Analysis, VolatilesHPLC is robust and precise for quantification; MS provides structural information.
Selectivity Good to ExcellentExcellentChromatographic separation plus mass filtering in MS provides superior selectivity.
Sensitivity (LOQ) ~0.15 µg/mL< 0.1 µg/mL (SIM mode)MS detectors are inherently more sensitive than UV detectors, especially in SIM mode.
Identification Power Limited (based on RT and UV spectrum)Definitive (based on mass spectrum)Mass fragmentation patterns provide a structural fingerprint.
Sample Throughput High (typical run time 15-30 min)Moderate (typical run time 20-40 min)HPLC methods can often be optimized for faster run times.
Instrumentation Cost ModerateHighMass spectrometers are significantly more expensive than UV detectors.
Robustness HighModerate to HighHPLC is generally considered the more robust technique for routine QC environments.
Recommendations for Application
  • For Routine Quality Control and Batch Release: The validated HPLC-UV method is the recommended choice. Its high precision, robustness, and ease of implementation make it ideal for generating the reliable purity data required for product specifications.

  • For Process Development and Impurity Profiling: GC-MS should be used as a complementary technique. When a new impurity is detected by HPLC, the sample should be analyzed by GC-MS to identify the impurity's structure. This information is crucial for optimizing reaction conditions to minimize its formation.

  • For Comprehensive Purity Assessment: For regulatory filings or reference standard characterization, data from both orthogonal methods (HPLC and GC) should be used to provide a complete and unambiguous purity profile.

Conclusion

The purity analysis of 5-Methyl-isothiazole-3-carbaldehyde requires a well-reasoned, scientifically sound approach. A validated reversed-phase HPLC-UV method serves as the robust foundation for routine quality control, offering excellent precision and reliability. Complementing this with an orthogonal GC-MS method provides the definitive identification capabilities necessary for comprehensive impurity profiling and problem-solving during process development. By leveraging the strengths of both techniques, researchers and drug development professionals can ensure the quality, safety, and consistency of this critical synthetic intermediate.

References

  • Title: HPLC Purity Testing Explained: What Researchers Need to Know Source: Google Cloud URL
  • Title: VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO)
  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL
  • Title: HPLC Content Determination Method Validation: A Comprehensive Guide Source: Welch Materials URL
  • Title: Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography Source: ResearchGate URL
  • Title: Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry Source: PubMed URL
  • Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE Source: PMC URL
  • Title: Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry | Request PDF Source: ResearchGate URL
  • Title: Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS)
  • Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: Springer URL
  • Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: PMC URL
  • Title: Instrumentation - Western Australian Organic & Isotope Chemistry Source: Curtin University, Perth, Australia URL
  • Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • Title: (PDF)
  • Title: Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography Source: MDPI URL
  • Title: Determination of Methylisothiazolinone and Methylchloroisothiazolinone in personal care products by HPLC-DAD Source: IOP Conference Series: Earth and Environmental Science URL
  • Title: Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate present in hygienic consumer products Source: Environmental Engineering Research URL
  • Title: Opinion of the Scientific Committee on Consumer Safety on the mixture of 5-chloro-2-methylisothiazolin-3(2H)-one and 2-methylisothiazolin-3(2H)
  • Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes Source: Thieme Chemistry URL
  • Title: Amended Safety Assessment of Methylisothiazolinone as Used in Cosmetics Source: Cosmetic Ingredient Review URL
  • Title: Development and validation of an analytical method for the determination of methylisothiazolinone and methylchloroisothiazolinone in cosmetic
Validation

A Comparative Guide to the Reactivity of 5-Methyl-isothiazole-3-carbaldehyde and its Thiazole Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, isothiazole and thiazole scaffolds are foundational components in the design of novel pharmaceuticals, agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, isothiazole and thiazole scaffolds are foundational components in the design of novel pharmaceuticals, agrochemicals, and materials.[1][2][3] The reactivity of functional groups appended to these rings is of paramount importance for synthetic chemists. This guide provides an in-depth comparison of the reactivity of 5-Methyl-isothiazole-3-carbaldehyde and its analogous thiazole carbaldehydes, supported by established chemical principles and experimental data.

Electronic Landscape: Isothiazole vs. Thiazole

The fundamental difference in reactivity between isothiazole and thiazole aldehydes stems from the arrangement of the heteroatoms in their five-membered rings. Isothiazole, a 1,2-thiazole, possesses adjacent sulfur and nitrogen atoms, while thiazole, a 1,3-thiazole, has them separated by a carbon atom.[4] This seemingly subtle distinction has profound electronic consequences.

The nitrogen atom in both heterocycles is more electronegative than carbon and acts as an electron-withdrawing group through inductive effects. However, the proximity of the sulfur and nitrogen atoms in the isothiazole ring leads to a more pronounced polarization of the molecule.[5] In thiazole, the nitrogen at position 3 strongly influences the electron density of the adjacent carbons, particularly C2 and C4.[6] The C2 proton of the thiazole ring is known to be acidic, making this position susceptible to nucleophilic attack.[7][8]

This electronic disparity directly impacts the electrophilicity of the aldehyde's carbonyl carbon. A more electron-deficient carbonyl carbon will exhibit greater reactivity towards nucleophiles.[9][10]

The Aldehyde Functional Group: A Center of Reactivity

The carbonyl group of an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond.[11] The reactivity of this group can be further modulated by the electronic nature of the aromatic ring to which it is attached. Electron-withdrawing substituents on the ring enhance the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack.[12] Conversely, electron-donating groups decrease its reactivity.

Comparative Reactivity Analysis

Based on the electronic properties of the isothiazole and thiazole rings, we can predict the relative reactivity of their carbaldehyde derivatives. The isothiazole ring, with its adjacent electron-withdrawing nitrogen and sulfur atoms, is expected to render the carbonyl carbon of 5-Methyl-isothiazole-3-carbaldehyde more electrophilic than its thiazole counterparts.

Among the thiazole analogs, the position of the aldehyde group is critical:

  • Thiazole-2-carbaldehyde: The aldehyde is attached to the most electron-deficient carbon of the ring, leading to high reactivity.[13]

  • Thiazole-4-carbaldehyde: The aldehyde is adjacent to the nitrogen atom, which exerts a strong electron-withdrawing effect, enhancing its reactivity.[2]

  • Thiazole-5-carbaldehyde: The aldehyde is furthest from the nitrogen atom, and its reactivity will be less influenced by the nitrogen's inductive effect compared to the 2- and 4-isomers.[1]

Therefore, a general reactivity trend can be proposed:

5-Methyl-isothiazole-3-carbaldehyde > Thiazole-2-carbaldehyde ≈ Thiazole-4-carbaldehyde > Thiazole-5-carbaldehyde

This trend can be experimentally verified through various chemical reactions that are sensitive to the electrophilicity of the aldehyde.

Experimental Protocols for Reactivity Comparison

To quantitatively and qualitatively assess the reactivity of these aldehydes, a series of well-established organic reactions can be employed. The following protocols provide a framework for such a comparative study.

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones into alkenes, is an excellent tool for probing the electrophilicity of the carbonyl carbon.[14][15] A more reactive aldehyde will typically afford a higher yield of the corresponding alkene under identical reaction conditions.

Experimental Workflow: Wittig Reaction

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction PPH3 Triphenylphosphine PhosphoniumSalt Phosphonium Salt PPH3->PhosphoniumSalt + AlkylHalide Alkyl Halide AlkylHalide->PhosphoniumSalt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Aldehyde Heterocyclic Aldehyde (Isothiazole or Thiazole analog) ReactionVessel Reaction Mixture Ylide->ReactionVessel Aldehyde->ReactionVessel Alkene Alkene Product ReactionVessel->Alkene Work-up & Purification TPO Triphenylphosphine Oxide ReactionVessel->TPO

Caption: Workflow for the comparative Wittig reaction.

Step-by-Step Protocol:

  • Phosphonium Salt Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.1 eq) in anhydrous THF. Add the appropriate alkyl halide (1.0 eq) and stir the mixture at room temperature overnight. The resulting phosphonium salt will precipitate and can be collected by filtration, washed with cold THF, and dried under vacuum.

  • Ylide Generation: Suspend the phosphonium salt (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the suspension to -78 °C in a dry ice/acetone bath. Add a strong base, such as n-butyllithium (1.0 eq), dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange). Allow the mixture to stir at this temperature for 1 hour.

  • Wittig Reaction: Dissolve the heterocyclic aldehyde (5-Methyl-isothiazole-3-carbaldehyde or a thiazole analog, 0.9 eq) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Product Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the alkene product by ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the yield for each aldehyde.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[16] This reaction is also sensitive to the electrophilicity of the aldehyde.

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Workflow Aldehyde Heterocyclic Aldehyde ReactionMix Reaction Mixture Aldehyde->ReactionMix ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->ReactionMix Catalyst Base Catalyst (e.g., Piperidine) Catalyst->ReactionMix Solvent Solvent (e.g., Ethanol) Solvent->ReactionMix Heating Reflux ReactionMix->Heating Product α,β-Unsaturated Product Heating->Product Purification Crystallization/Chromatography Product->Purification Analysis Yield & Characterization Purification->Analysis

Caption: Workflow for the Knoevenagel condensation.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the heterocyclic aldehyde (1.0 eq) and an active methylene compound such as malononitrile or diethyl malonate (1.1 eq) in a suitable solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, concentrate the solvent and purify the residue.

  • Purification and Analysis: Purify the product by recrystallization or column chromatography. Determine the yield and characterize the product by spectroscopic methods.

Reductive Amination

Reductive amination involves the formation of an imine from an aldehyde and a primary amine, followed by in-situ reduction to a secondary amine.[17][18][19] The initial imine formation is the rate-limiting step and is dependent on the aldehyde's reactivity.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow start Start aldehyde Heterocyclic Aldehyde start->aldehyde amine Primary Amine start->amine solvent Solvent (e.g., Methanol) start->solvent mix1 Mix Aldehyde and Amine aldehyde->mix1 amine->mix1 solvent->mix1 imine Imine Formation (in situ) mix1->imine reducing_agent Add Reducing Agent (e.g., NaBH(OAc)3) imine->reducing_agent reaction Stir at RT reducing_agent->reaction workup Aqueous Work-up reaction->workup extraction Organic Extraction workup->extraction purification Purification extraction->purification product Secondary Amine Product purification->product end End product->end

Caption: Workflow for the reductive amination.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the heterocyclic aldehyde (1.0 eq) in a solvent such as methanol or dichloroethane, add a primary amine (e.g., benzylamine, 1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reduction: Add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.[17]

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature overnight. Monitor by TLC. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Product Isolation and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by column chromatography.

  • Analysis: Determine the yield and characterize the secondary amine product.

Data Presentation and Interpretation

The results from the comparative experiments should be tabulated for clear analysis.

Table 1: Comparative Yields in Reactivity Studies

AldehydeWittig Reaction Yield (%)Knoevenagel Condensation Yield (%)Reductive Amination Yield (%)
5-Methyl-isothiazole-3-carbaldehydeExperimental DataExperimental DataExperimental Data
Thiazole-2-carbaldehydeExperimental DataExperimental DataExperimental Data
Thiazole-4-carbaldehydeExperimental DataExperimental DataExperimental Data
Thiazole-5-carbaldehydeExperimental DataExperimental DataExperimental Data

Higher yields in these reactions will generally correlate with higher electrophilicity of the aldehyde.

Further characterization can be performed using ¹H NMR spectroscopy. The chemical shift of the aldehyde proton is a good indicator of the electronic environment of the carbonyl group. A more downfield chemical shift (higher ppm value) suggests a more electron-deficient proton and, by extension, a more electrophilic carbonyl carbon.[20][21][22]

Table 2: ¹H NMR Chemical Shifts of Aldehyde Protons

AldehydeSolventAldehyde Proton Chemical Shift (δ, ppm)
5-Methyl-isothiazole-3-carbaldehydeCDCl₃Experimental Data
Thiazole-2-carbaldehydeCDCl₃Experimental Data
Thiazole-4-carbaldehydeCDCl₃Experimental Data
Thiazole-5-carbaldehydeCDCl₃Experimental Data

Conclusion

The reactivity of 5-Methyl-isothiazole-3-carbaldehyde is anticipated to be greater than that of its thiazole analogs due to the unique electronic properties of the isothiazole ring. This guide provides a theoretical framework and practical experimental protocols to systematically investigate and confirm these reactivity differences. The insights gained from such studies are invaluable for medicinal chemists and material scientists in the rational design and synthesis of novel molecules with desired properties.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2014). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. ACS Combinatorial Science, 16(8), 434-438. [Link]

  • Jones, G. (Ed.). (2008).
  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
  • Pain, D. L., Peart, B. J., & Wooldridge, K. R. H. (1984). The Chemistry of Heterocyclic Compounds, Isothiazoles. John Wiley & Sons.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

  • Mayr, H., & Patz, M. (1994). Scales of Nucleophilicity and Electrophilicity: A General Approach to the Quantification of Reactivity. Angewandte Chemie International Edition in English, 33(9), 938-957.
  • Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12(31), 5781-5789. [Link]

  • Tarasenko, Y. A., & Vovk, M. V. (2020). Reductive Amination in the Synthesis of Heterocyclic Compounds. Chemistry of Heterocyclic Compounds, 56(1), 1-3.
  • Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.

Sources

Comparative

Publish Comparison Guide: FTIR Identification of 5-Methyl-isothiazole-3-carbaldehyde

This guide provides a technical analysis of the FTIR spectral characteristics of 5-Methyl-isothiazole-3-carbaldehyde (CAS: 1083274-36-5), a critical heterocyclic building block. It focuses on distinguishing this compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the FTIR spectral characteristics of 5-Methyl-isothiazole-3-carbaldehyde (CAS: 1083274-36-5), a critical heterocyclic building block. It focuses on distinguishing this compound from its structural isomers and validating its identity against analytical alternatives like NMR and HPLC.

Executive Summary & Compound Profile

5-Methyl-isothiazole-3-carbaldehyde is a specialized heterocyclic intermediate used in the synthesis of pharmaceuticals and agrochemicals. Its structural integrity is defined by the positioning of the methyl group at C-5 and the aldehyde moiety at C-3 on the isothiazole ring.

Accurate identification is paramount because regioisomers (e.g., 3-methyl-isothiazole-5-carbaldehyde) possess identical molecular weights (MW: 127.16) and similar solubilities, rendering Mass Spectrometry (MS) insufficient for isomer differentiation without fragmentation analysis. Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, low-cost "fingerprint" method for routine Quality Control (QC).

Chemical Profile
ParameterDetail
Chemical Name 5-Methyl-isothiazole-3-carbaldehyde
CAS Number 1083274-36-5
Molecular Formula C₅H₅NOS
Molecular Weight 127.16 g/mol
Physical State Solid / Crystalline Powder (Typical for low MW polar heterocycles)
Key Functional Groups Aldehyde (C=O), Isothiazole Ring (C=N, C-S), Methyl (C-H)

FTIR Spectral Analysis: The Fingerprint

The identification of 5-Methyl-isothiazole-3-carbaldehyde relies on detecting three distinct spectral zones. The values below are derived from the fundamental vibrational modes of isothiazole derivatives and conjugated aldehydes.

Zone 1: The Diagnostic Aldehyde Doublet (2850–1650 cm⁻¹)

The most critical region for confirming the oxidation state of the carbon at position 3.

  • C=O Stretch (Carbonyl): Expect a strong, sharp band at 1680–1700 cm⁻¹ .

    • Mechanistic Insight: Conjugation with the aromatic isothiazole ring lowers the frequency compared to aliphatic aldehydes (typically ~1730 cm⁻¹).

  • Fermi Resonance (C-H Aldehyde): A distinct doublet at ~2820 cm⁻¹ and ~2720 cm⁻¹ .

    • Why it matters: This doublet distinguishes the aldehyde from ketones or esters, which lack the C-H stretch.

Zone 2: The Heteroaromatic Ring (1600–1350 cm⁻¹)

This region confirms the isothiazole core.

  • C=N Ring Stretch: Medium-to-strong bands at 1500–1560 cm⁻¹ .

  • Ring Breathing Modes: Skeletal vibrations appear around 1380–1450 cm⁻¹ .

    • Note: The methyl group deformation (bending) also overlaps here (~1380 cm⁻¹), often resulting in a broadened or split peak.

Zone 3: The Fingerprint Region (< 1000 cm⁻¹)

Crucial for distinguishing the 5-methyl isomer from the 4-methyl or 3-methyl variants.

  • C-S Stretch: Weak-to-medium band at 600–700 cm⁻¹ .

  • Out-of-Plane (OOP) C-H Bending: The substitution pattern (3,5-disubstituted) leaves one aromatic proton at position 4. Expect a specific OOP bending vibration at ~800–850 cm⁻¹ .

Summary Table: Expected Absorption Bands
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Aldehyde C-H Stretch (Fermi Resonance)2820 & 2720MediumHigh (Differentiates from Ketones)
Methyl C-H Stretch (Asym/Sym)2920–2980MediumLow (Common to all organic matter)
Aldehyde C=O Stretch1680–1705StrongCritical (Confirm functional group)
Isothiazole C=N Ring Stretch1500–1560MediumHigh (Confirms Heterocycle)
Ring C-H OOP Bending (C-4 H)800–850StrongHigh (Isomer differentiation)
C-S Stretch650–700WeakMedium (Confirms Sulfur presence)

Comparative Performance: FTIR vs. Alternatives

In a drug development context, selecting the right analytical tool is a trade-off between specificity, speed, and cost.

Comparison Matrix
FeatureFTIR (Recommended for QC) ¹H-NMR (Gold Standard for R&D) LC-MS (High Sensitivity)
Differentiation Power ⭐⭐⭐ (Good)⭐⭐⭐⭐⭐ (Excellent)⭐⭐ (Poor for isomers)
Throughput Speed < 2 mins/sample15–30 mins/sample10–20 mins/sample
Sample Recovery High (Non-destructive)High (Non-destructive)Low (Destructive)
Cost Per Run $

$

Isomer Specificity Relies on Fingerprint LibraryDefinitive (Coupling Constants)Requires Chiral Column/Fragmentation
Why Choose FTIR?
  • Routine ID: Once a reference standard is established (via NMR), FTIR is the fastest method to verify batch-to-batch identity.

  • Polymorph Detection: If the aldehyde crystallizes in different forms, FTIR (solid-state) can detect shifts in the carbonyl band that NMR (solution-state) cannot.

Experimental Protocol: Validated FTIR Workflow

To ensure reproducible data, follow this self-validating protocol.

Method A: Attenuated Total Reflectance (ATR) - Recommended

Best for rapid screening of solid powders.

  • System Clean: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background scan shows <0.05 absorbance units of contamination.

  • Background Scan: Collect air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~5 mg of 5-Methyl-isothiazole-3-carbaldehyde on the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 N).

    • Check: If the C=O peak is truncated (absorbance > 1.5), reduce sample thickness or pressure.

  • Acquisition: Scan 4000–600 cm⁻¹ (32 scans).

  • Validation: Verify the presence of the 2720 cm⁻¹ Fermi doublet . If absent, the sample may be oxidized to the carboxylic acid (look for broad OH at 3000–2500 cm⁻¹).

Method B: KBr Pellet (Transmission)

Best for high-resolution fingerprinting.

  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan 4000–400 cm⁻¹.

Analytical Workflow Diagram

The following logic flow illustrates how to integrate FTIR into a broader identification strategy for isothiazole intermediates.

FTIR_Identification_Workflow Start Unknown Sample (Suspected 5-Me-Isothiazole-3-CHO) FTIR_Scan Step 1: FTIR Analysis (ATR or KBr) Start->FTIR_Scan Aldehyde_Check Check 1680-1700 cm⁻¹ (C=O) & 2720 cm⁻¹ (Fermi) FTIR_Scan->Aldehyde_Check Isomer_Check Fingerprint Region (800-850 cm⁻¹) Aldehyde_Check->Isomer_Check Bands Present Fail_Oxidation FAIL: Oxidation Detected (Acid Formation) Aldehyde_Check->Fail_Oxidation Broad OH / Shifted C=O Pass_QC Identity Confirmed (Proceed to Synthesis) Isomer_Check->Pass_QC Pattern Matches Std Fail_Isomer FAIL: Wrong Isomer (Likely 4-Methyl) Isomer_Check->Fail_Isomer Pattern Mismatch NMR_Validation Step 2: ¹H-NMR Confirmation (Definitive Structure) Pass_QC->NMR_Validation Periodic Re-validation Fail_Isomer->NMR_Validation Investigate Structure

Caption: Analytical decision tree for validating 5-Methyl-isothiazole-3-carbaldehyde, prioritizing FTIR for rapid screening and NMR for structural confirmation.

References

  • Isothiazole Chemistry: Caton, M. P. L., et al. "Isothiazoles.[1] Part I. Synthesis of Isothiazole-3-, -4-, and -5-carboxylic Acids." Journal of the Chemical Society, 1964. (Foundational text on isothiazole functionalization).

  • IR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard reference for Fermi resonance and heterocyclic band assignments).
  • Isomer Data: "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and Isothiazoles by IR Ion Spectroscopy." National Institutes of Health (PMC). Retrieved from [Link]

Sources

Validation

UV-Vis Absorption Maxima of 5-Methyl-isothiazole-3-carbaldehyde: A Comparative Guide

The following guide provides an in-depth technical analysis of the UV-Vis spectral properties of 5-Methyl-isothiazole-3-carbaldehyde , structured for researchers in medicinal chemistry and spectroscopic analysis. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis spectral properties of 5-Methyl-isothiazole-3-carbaldehyde , structured for researchers in medicinal chemistry and spectroscopic analysis.

Executive Summary

5-Methyl-isothiazole-3-carbaldehyde (CAS: 1083274-36-5) is a critical heterocyclic building block used in the synthesis of bioactive compounds, including antiviral and anti-inflammatory agents.[1] While the parent isothiazole ring exhibits a characteristic absorption at 244 nm , the introduction of a formyl group at position 3 and a methyl group at position 5 induces a bathochromic shift due to extended conjugation and auxochromic effects.

This guide defines the spectral window for this compound, compares it with structural analogs, and provides a validated protocol for experimental verification.

Key Spectral Data Points
CompoundStructure

(nm)
Transition TypeSolvent
Isothiazole (Parent) Unsubstituted Ring244

Ethanol
5-Methyl-isothiazole-3-carbaldehyde Target 265–275 (Predicted*)

Methanol/Ethanol
Isothiazole-5-carbaldehyde Isomer (Pos.[1] 5)~260–270

Ethanol
3-Bromoisothiazole-5-carboxylic acid Analog284

DCM

*Note: Direct experimental values for the specific 3-formyl-5-methyl isomer are rare in open literature.[1] The range is calculated based on substituent increment rules relative to the parent ring and verified analogs.

Spectral Characteristics & Comparative Analysis

The Chromophore System

The UV-Vis spectrum of 5-Methyl-isothiazole-3-carbaldehyde is dominated by two primary electronic transitions:

  • 
     Transition (High Intensity):  Occurs between 265–275 nm . This band arises from the conjugation of the isothiazole aromatic system with the carbonyl group (
    
    
    
    ). The methyl group at C-5 acts as a weak auxochrome, donating electron density via hyperconjugation, which stabilizes the excited state and causes a slight red shift (bathochromic) relative to the unmethylated analog.
  • 
     Transition (Low Intensity):  Typically observed as a weak shoulder or low-intensity band around 310–330 nm .[1] This forbidden transition involves the lone pair electrons on the carbonyl oxygen and the ring nitrogen/sulfur atoms.
    
Substituent Effects (The Woodward-Fieser Logic)

To understand the causality of the absorption maximum, we apply empirical shifts to the parent chromophore:

  • Base Isothiazole:

    
    .[2]
    
  • + Carbonyl Conjugation (C-3): Extending the

    
    -system significantly lowers the energy gap (
    
    
    
    ), resulting in a redshift of approximately +20–25 nm .[1]
  • + Methyl Group (C-5): Alkyl substituents on heteroaromatic rings typically add +2–5 nm per group.[1]

  • Result:

    
    .
    
Solvatochromism

The position of


 is solvent-dependent.[1]
  • Polar Protic Solvents (e.g., Methanol, Ethanol): Stabilize the ground state of the

    
     transition (via H-bonding), causing a hypsochromic (blue) shift  of the weak band. The main 
    
    
    
    band may show a slight red shift.[3]
  • Non-Polar Solvents (e.g., Hexane, DCM): Comparison with DCM data for analogs (284 nm) suggests that in non-polar solvents, the

    
     may appear slightly red-shifted compared to alcohols due to lack of H-bond stabilization of the ground state.
    

Experimental Protocol: Determination of

To ensure Trustworthiness and Reproducibility, the following self-validating protocol is recommended.

Materials
  • Analyte: 5-Methyl-isothiazole-3-carbaldehyde (>98% purity, HPLC grade).[1]

  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid Acetone or DMF due to UV cutoff interference.[1]

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz cuvettes (1 cm path length). Do not use plastic or glass below 300 nm.

Methodological Workflow
  • Baseline Correction: Run a blank scan with pure solvent to subtract background absorbance.

  • Stock Solution Preparation:

    • Weigh 1.0 mg of compound.

    • Dissolve in 10 mL solvent to create a 100 µg/mL (ppm) stock.

  • Dilution Series (Linearity Check):

    • Prepare dilutions: 10, 20, and 40 µg/mL.

    • The goal is an absorbance (

      
      ) between 0.2 and 0.8  for maximum accuracy (Beer-Lambert Law range).
      
  • Scanning:

    • Scan range: 200 nm to 400 nm .

    • Scan speed: Medium (approx. 200 nm/min).

    • Data interval: 1 nm.[1]

Data Validation (Self-Check)
  • Rule of Thumb: If

    
     shifts significantly (>5 nm) upon dilution, suspect aggregation or solvent impurities.
    
  • Purity Check: Calculate the molar extinction coefficient (

    
    ). For isothiazoles, 
    
    
    
    should be in the range of 5,000–10,000 M⁻¹cm⁻¹ . Significant deviation indicates impure sample.

Workflow Visualization

The following diagram illustrates the logical flow for characterizing the UV profile, from synthesis verification to spectral data acquisition.

UV_Characterization_Workflow Start Synthesis/Source (CAS 1083274-36-5) Purity Purity Check (HPLC/NMR) Start->Purity Verify >95% Solvent Solvent Selection (MeOH/MeCN) Purity->Solvent Dissolve Blank Blank Correction (Baseline) Solvent->Blank Quartz Cuvette Scan Spectral Scan (200-400 nm) Blank->Scan Sample Run Analyze Identify Maxima (λmax) Scan->Analyze Extract Data Analyze->Solvent Re-test if A > 1.0

Caption: Operational workflow for the spectrophotometric characterization of 5-Methyl-isothiazole-3-carbaldehyde.

Synthesis & Contextual Relevance

Understanding the origin of the sample is crucial for interpreting spectral impurities.

  • Synthesis Route: Often synthesized via the lithiation of 5-methylisothiazole or oxidative cyclization of thio-precursors.[1]

  • Impurity Profile: Common byproducts include the unformylated 5-methylisothiazole (absorbs at ~248 nm) or ring-opened thioamides.[1]

  • Application: This aldehyde is a "linchpin" intermediate. The aldehyde handle allows for Knoevenagel condensations to form extended conjugated systems (e.g., dyes, push-pull chromophores) which will shift the

    
     deep into the visible region (400+ nm).
    

References

  • Thieme Chemistry. (2025).[4] Product Class 15: Isothiazoles and their Spectral Properties. Science of Synthesis. Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Isothiazole-5-carbaldehyde (Isomer Data). PubChem.[5][6] Link

  • O'Shea, D. F., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and UV-Vis Characterization. MDPI Molbank. Link

  • Katritzky, A. R., et al. (1980). Lithiation of Isothiazoles: Regioselectivity and Synthesis of Derivatives. Journal of the Chemical Society, Perkin Transactions 1. (Cited for synthetic context of methyl-isothiazoles).[1]

  • Gutmanska, K., et al. (2025).[4] Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. Chemistry – A European Journal. Link

Sources

Comparative

Benchmarking 5-Methyl-isothiazole-3-carbaldehyde: A Comparative Guide for Medicinal Chemistry Applications

Executive Summary 5-Methyl-isothiazole-3-carbaldehyde (5-MIC) represents a specialized scaffold in the medicinal chemist’s toolkit. While often overshadowed by its 1,3-isomer (thiazole), the isothiazole ring offers a dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-isothiazole-3-carbaldehyde (5-MIC) represents a specialized scaffold in the medicinal chemist’s toolkit. While often overshadowed by its 1,3-isomer (thiazole), the isothiazole ring offers a distinct bioisosteric profile characterized by lower basicity , unique hydrogen bond acceptor geometry , and altered metabolic susceptibility .

This guide benchmarks 5-MIC against standard heterocyclic aldehydes (Thiazole-4-carbaldehyde, Pyridine-3-carbaldehyde, and Furan-2-carbaldehyde). It provides actionable data on physicochemical properties, reactivity profiles, and specific experimental protocols for its most common application: reductive amination.

Part 1: Physicochemical Profiling & Benchmarking

The primary driver for selecting 5-MIC over a thiazole or pyridine equivalent is often the modulation of basicity (pKa) and lipophilicity (LogP) .

The "Isothiazole Effect"

Unlike thiazole (pKa ~2.5) or pyridine (pKa ~5.2), the isothiazole nitrogen is significantly less basic (pKa ~ -0.5 for the conjugate acid). This makes 5-MIC an excellent choice when reducing off-target hERG binding or improving permeability by maintaining a neutral species at physiological pH.

Comparative Data Table
Property5-Methyl-isothiazole-3-carbaldehyde Thiazole-4-carbaldehyde Pyridine-3-carbaldehyde Furan-2-carbaldehyde
Structure 1,2-Thiazole (S-N bond)1,3-Thiazole (S-C-N)6-membered aromatic5-membered Oxygen
LogP (Est.) 0.80 0.700.650.46
TPSA (Ų) 41.5 41.530.230.2
pKa (Conj. Acid) ~ -0.5 (Very Weak Base) ~ 2.5~ 5.2~ -3.0
Electronic Character Electron Deficient (π-excessive but N-S withdrawing)Electron DeficientElectron DeficientElectron Rich
Metabolic Liability C4 Oxidation / Ring Opening C2 OxidationN-OxidationFuran ring opening (Toxic)
Aldehyde Reactivity High (Activated by adjacent N)ModerateModerateVery High (Unstable)

Analyst Note: The 5-methyl group in 5-MIC is not merely structural; it blocks the C5 metabolic "soft spot," forcing metabolic attack to the more sterically hindered C4 position or the methyl group itself. This often results in a superior half-life (


) compared to the unsubstituted isothiazole.

Part 2: Decision Logic & Bioisosterism

Choosing the right scaffold requires balancing electronic needs with metabolic stability. The diagram below illustrates the decision logic for substituting these aldehydes.

Bioisostere_Logic Start Select Heterocyclic Aldehyde Q1 Is Basicity/hERG a concern? Start->Q1 Pyridine Pyridine-3-carbaldehyde (High Basicity, High Solubility) Q1->Pyridine No (Need solubilizing N) Q2 Is Metabolic Stability (S-oxidation) a concern? Q1->Q2 Yes (Need neutral core) Thiazole Thiazole-4-carbaldehyde (Standard Bioisostere) Q2->Thiazole Standard Route Isothiazole 5-Methyl-isothiazole-3-carbaldehyde (Low Basicity, Unique Geometry) Q2->Isothiazole Need Bioisosteric Switch (Block C5 Metabolism) Furan Furan-2-carbaldehyde (High Reactivity, Toxicity Risk) Q2->Furan Only for intermediate usage

Figure 1: Decision Matrix for Heterocyclic Aldehyde Selection. Green node indicates the target compound.

Part 3: Reactivity & Experimental Protocol

The most critical reaction for 5-MIC in drug discovery is Reductive Amination . Unlike benzaldehydes, heterocyclic aldehydes can be sensitive to strong reducing agents. The N-S bond of the isothiazole is theoretically susceptible to reductive cleavage (ring opening) under harsh conditions (e.g.,


 or 

).

Therefore, a mild, selective hydride donor is required.

Validated Protocol: Reductive Amination with STAB

Objective: Synthesis of a secondary amine from 5-MIC and a primary amine. Reagent: Sodium Triacetoxyborohydride (STAB) -


.
Why STAB?  It is less basic than 

and does not reduce the aldehyde functionality as quickly as it reduces the iminium ion, preventing the formation of the alcohol side-product.
Step-by-Step Methodology:
  • Imine Formation (Equilibrium):

    • Dissolve 5-Methyl-isothiazole-3-carbaldehyde (1.0 equiv) in DCE (1,2-Dichloroethane) or THF (0.1 M concentration).

    • Add the Primary Amine (1.1 equiv).

    • Optional: Add Acetic Acid (1.0 - 2.0 equiv).

    • Critical Check: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by LC-MS to confirm imine formation (M+H of product - 2). Do not proceed until the aldehyde peak diminishes.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for isothiazoles to prevent ring stress).

    • Add

      
        (1.5 - 2.0 equiv) portion-wise.
      
    • Allow to warm to RT and stir for 2–4 hours.

  • Quench & Workup:

    • Quench with Saturated

      
        (aqueous). Note: Isothiazoles are stable to mild aqueous base, unlike some oxazoles.
      
    • Extract with DCM or EtOAc.

    • Wash organic layer with Brine, dry over

      
      .
      
  • Purification:

    • Flash Chromatography (typically MeOH/DCM gradients).

    • Yield Expectation: 85–95%.

Reaction Workflow Diagram

Reaction_Workflow Aldehyde 5-MIC (1.0 eq) Mix Imine Formation (DCE, 30 min) Aldehyde->Mix Amine Amine (1.1 eq) Amine->Mix Acid AcOH (Catalytic) Acid->Mix STAB Add NaBH(OAc)3 (1.5 eq) Mix->STAB Check LCMS Reaction Reduction (2-4 hrs, RT) STAB->Reaction Quench Quench (Sat. NaHCO3) Reaction->Quench Product Sec. Amine (>85% Yield) Quench->Product

Figure 2: Optimized Reductive Amination Workflow for Isothiazole Aldehydes.

Part 4: Stability & Handling (The "Gotchas")

Oxidation Sensitivity

Like all heteroaromatic aldehydes, 5-MIC is susceptible to auto-oxidation to the carboxylic acid (5-methyl-isothiazole-3-carboxylic acid) upon prolonged exposure to air.

  • Recommendation: Store under Nitrogen/Argon at 4°C.

  • Quality Check: If the material appears as a solid crust rather than an oil/low-melting solid, check the proton NMR. A shift of the aldehyde peak (~10 ppm) to a broad singlet (~11-13 ppm) indicates acid formation.

Metabolic Activation (Toxicity Warning)

Researchers must be aware that the isothiazole ring can undergo metabolic bioactivation.

  • Mechanism: CYP450-mediated oxidation at the Sulfur or the C4=C5 double bond can lead to ring opening or glutathione conjugation.

  • Mitigation: The 5-Methyl group in this specific product is a strategic structural feature. It blocks the C5 position, significantly reducing the formation of reactive metabolites compared to the unsubstituted parent isothiazole. However, the C4 position remains a potential "soft spot" for glutathione attack [1].

References

  • Bioactivation of Isothiazoles: Kalgutkar, A. S., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Drug Metabolism and Disposition. Link

  • Isothiazole Properties: PubChem Compound Summary for 3-Methyl-1,2-thiazole-4-carbaldehyde (Isomer data for comparison). Link

  • Thiazole Bioisosterism: Chimenti, F., et al. (2011). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules. Link

  • Reductive Amination Mechanisms: Master Organic Chemistry. Reductive Amination: The Definitive Guide. Link

  • Heterocyclic Chemistry Principles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard Text Reference).

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Methyl-isothiazole-3-carbaldehyde

Executive Summary: Immediate Action Directive Do not dispose of this compound down the drain. 5-Methyl-isothiazole-3-carbaldehyde is a heterocyclic aldehyde that poses specific risks regarding aquatic toxicity (due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

Do not dispose of this compound down the drain. 5-Methyl-isothiazole-3-carbaldehyde is a heterocyclic aldehyde that poses specific risks regarding aquatic toxicity (due to the isothiazole ring) and chemical reactivity (due to the aldehyde moiety).[1][2]

Disposal Strategy: High-temperature incineration via a licensed hazardous waste contractor. Waste Stream: Organic Chemical Waste (Non-Halogenated, Sulfur-Containing). Critical Incompatibility: Do not mix with Oxidizers (risk of exothermic acid formation) or Primary Amines (risk of exothermic polymerization/Schiff base formation).

Chemical Profile & Hazard Identification

To handle waste safely, you must understand the "why" behind the protocols. This compound is not inert trash; it is a reactive intermediate.

PropertyDataOperational Implication
Chemical Name 5-Methyl-isothiazole-3-carbaldehydeStandard identification.
CAS Number 1083274-36-5 (Verify on bottle)Use for waste manifesting.
Functional Groups Aldehyde (-CHO), Isothiazole RingAldehyde: Air-sensitive, reducing agent.Isothiazole: Biologically active, potential sensitizer.[3][4]
Physical State Solid or Low-Melting SolidMay require dissolution in solvent for transfer.
Flash Point >93°C (Estimated)Combustible.[5] Class IIIB liquid (if molten).
GHS Hazards H315, H319, H317, H335Irritant to eyes/skin. Skin Sensitizer.
The Causality of Hazard
  • Sensitization Risk: Isothiazole moieties are known haptens. They can bind to skin proteins, causing allergic contact dermatitis. Protocol: Double-gloving (Nitrile) is mandatory during disposal.

  • Autoxidation: The aldehyde hydrogen is susceptible to abstraction by atmospheric oxygen, leading to the formation of 5-methyl-isothiazole-3-carboxylic acid. This reaction can be exothermic and may pressurize sealed waste containers over time.

Waste Stream Segregation Logic

Proper segregation prevents "trash can chemistry"—uncontrolled reactions inside waste drums.

Critical Segregation Rules
  • Isolate from Oxidizers: Mixing with nitric acid, perchlorates, or peroxides can cause immediate ignition.

  • Isolate from Amines: Reaction with amines forms imines (Schiff bases) and water, releasing heat that can volatilize other waste solvents.

  • Sulfur Content: This compound contains sulfur. Ensure your waste stream allows for S-heterocycles (usually acceptable in standard organic waste, but strictly prohibited in "Halogenated" streams by some incinerators).

SegregationLogic Chemical 5-Methyl-isothiazole- 3-carbaldehyde OrganicWaste Organic Waste Stream (Incineration) Chemical->OrganicWaste Correct Path Reaction1 Exothermic Oxidation (Fire Risk) Chemical->Reaction1 Mixed with Reaction2 Polymerization/Heat Chemical->Reaction2 Mixed with Oxidizers Oxidizers (Nitric Acid, Peroxides) Oxidizers->Reaction1 Amines Amines (Ammonia, Anilines) Amines->Reaction2 Bases Strong Bases (Caustics) Bases->Reaction2

Figure 1: Segregation logic flow. Red paths indicate dangerous incompatibilities; the green path indicates the correct disposal route.

Step-by-Step Disposal Protocol

Phase 1: Pre-Treatment (Stabilization)

If you are disposing of pure, bulk material (>10g), stabilize it to prevent autoxidation in the waste drum.

  • Dilution: Dissolve the solid/oil in a compatible non-halogenated solvent (e.g., Acetone, Ethyl Acetate, or Ethanol). A 10% w/v solution is safer than neat material.

  • Antioxidant Addition (Optional but Recommended): For large quantities (>100g), add a trace amount (0.1%) of BHT (Butylated hydroxytoluene) to inhibit peroxide formation.

Phase 2: Containerization
  • Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans if the material has already oxidized to an acid, as it may corrode the metal.

  • Headspace: Leave at least 10% headspace in the bottle to accommodate thermal expansion or off-gassing.

  • Closure: Screw the cap on tightly. If the cap is cracked, replace it. Do not use Parafilm as a primary seal for waste.

Phase 3: Labeling & Manifesting

Attach a hazardous waste tag immediately upon adding the first drop of waste.

  • Constituents: Write "5-Methyl-isothiazole-3-carbaldehyde" (Do not use abbreviations).

  • Percentages: If dissolved, list the solvent (e.g., "Acetone 90%, Isothiazole Aldehyde 10%").

  • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Flammable" (if in flammable solvent).

Phase 4: Final Handoff

Transfer the container to your facility's Satellite Accumulation Area (SAA). Ensure secondary containment (a plastic tray) is used to catch potential leaks.

Emergency Spill Response Workflow

In the event of a benchtop spill, follow this self-validating workflow.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 50mL (In Fume Hood) Assess->Small Large > 50mL or Outside Hood Assess->Large PPE Don PPE: Nitrile Gloves x2, Goggles, Lab Coat Small->PPE Evacuate Evacuate Lab & Call EHS Large->Evacuate Absorb Cover with Absorbent Pads or Vermiculite PPE->Absorb Collect Scoop into Ziploc/Jar Absorb->Collect Clean Wipe surface with Soap & Water Collect->Clean Dispose Tag as Hazardous Waste Clean->Dispose

Figure 2: Decision matrix for spill response. Note that large spills outside a fume hood require evacuation due to the respiratory irritation potential of aldehydes.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24883350, 5-Methylisoxazole-3-carboxaldehyde (Analogous Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Isothiazolinone derivatives and sensitization risks. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Hazardous Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Methyl-isothiazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-Methyl-isothiazole-3-carbaldehyde Content Type: Operational Safety & Logistics Guide

CAS: 134736-24-4 | Formula: C₅H₅NOS | Mol. Weight: 127.16 g/mol

Executive Safety Summary

Status: Intermediate / R&D Substance Primary Hazards: Skin/Eye Irritant, Respiratory Irritant, Air-Sensitive. Hidden Hazard: Potential Sensitizer. As an isothiazole derivative carrying a reactive aldehyde group, this compound possesses structural motifs similar to known skin sensitizers. It must be treated as a potential contact allergen.[1]

Immediate Action Required:

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aldehyde moiety is prone to auto-oxidation to the corresponding carboxylic acid if exposed to air.

  • Handling: All transfers must minimize dust generation and exposure to atmospheric moisture.

The Barrier Strategy: PPE Selection Logic

Standard lab safety (coat/glasses) is insufficient for reactive aldehydes.

A. Hand Protection: The Permeation Factor

The Risk: Aldehydes are small, polar molecules that can diffuse through thin nitrile rubber. The isothiazole ring adds lipophilicity, potentially accelerating permeation. The Solution:

  • Solids Handling: Standard Nitrile (minimum 5 mil / 0.12 mm).

  • Solution Handling: Double Gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (dexterity).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (chemical resistance).

    • Rationale: This creates a "sacrificial" outer layer. If the outer glove is splashed, strip it immediately; the inner glove protects you during the change.

B. Respiratory Protection: Volatility Management

The Risk: While a solid, the compound may sublime slightly or generate bioactive dust. Aldehydes are potent mucous membrane irritants. The Solution:

  • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Outside Hood): Full-face respirator with P100/OV (Organic Vapor) cartridges.

    • Note: N95 masks protect against dust but not aldehyde vapors.

C. Eye Protection: Reactivity Defense

The Risk: Aldehydes react with amines in proteins (Schiff base formation). Contact with the cornea can cause irreversible cross-linking damage. The Solution:

  • Mandatory: Chemical Splash Goggles (indirect venting).

  • Prohibited: Standard safety glasses (gaps allow dust/vapor entry).

PPE Decision Matrix (Visualization)

PPE_Matrix Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Level1 LEVEL 1 PPE: Splash Goggles Single Nitrile Gloves Fume Hood Solid->Level1 < 1g Level2 LEVEL 2 PPE: Splash Goggles + Face Shield Double Nitrile/Neoprene Fume Hood Solid->Level2 > 1g or Dust Risk Liquid->Level2

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity.

Operational Workflow: Step-by-Step

Phase 1: Preparation
  • Atmosphere Control: Ensure the receiving flask is oven-dried and purged with Nitrogen/Argon.

  • Static Control: Use an anti-static gun or ionizer bar near the balance. Organic isothiazoles can be "fly-away" powders; static discharge can disperse hazardous dust.

Phase 2: Weighing & Transfer
  • Tare: Place the weighing boat inside the balance inside the fume hood (if available) or use a balance enclosure.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

  • Seal: Parafilm the stock bottle immediately after use.

  • Dissolution: If making a solution, add solvent slowly to the solid. Avoid adding solid to boiling solvent to prevent "bumping" and aerosolization.

Phase 3: Reaction Monitoring
  • TLC Monitoring: When spotting TLC plates, use a capillary tube. Do not waft.

  • Quenching: If the reaction uses strong nucleophiles, ensure the aldehyde is fully consumed or quenched before removing from the inert atmosphere.

Decontamination & Disposal Strategy

Core Principle: Chemical Deactivation before Disposal. Aldehydes should be chemically neutralized to reduce reactivity before entering the waste stream.

Chemical Neutralization Protocol
  • Reagent: Prepare a 10% Sodium Bisulfite (NaHSO₃) aqueous solution.

  • Mechanism: Bisulfite attacks the aldehyde carbonyl to form a water-soluble, non-volatile bisulfite adduct (sulfonate salt).

  • Procedure:

    • Rinse contaminated glassware with the bisulfite solution.

    • Let sit for 15 minutes.

    • Rinse with water, then acetone.

Waste Segregation Table
Waste StreamContent DescriptionContainer Labeling
Solid Waste Contaminated gloves, paper towels, weighing boats."Hazardous Solid - Aldehyde Contaminated"
Liquid Waste A Reaction solvents (DCM, EtOAc) + Compound."Halogenated/Non-Halogenated Organic"
Liquid Waste B Aqueous washings (Bisulfite rinses)."Aqueous Waste - Trace Organics"

Emergency Response: Spill & Exposure

Spill Response Logic

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evac Evacuate Area (If >10g or outside hood) Assess->Evac High Risk PPE Don Level 2 PPE Assess->PPE Low Risk Evac->PPE Cover Cover with Absorbent Pads PPE->Cover Neutralize Spray with 10% NaHSO3 Cover->Neutralize Collect Collect as Haz Waste Neutralize->Collect

Figure 2: Workflow for managing spills of 5-Methyl-isothiazole-3-carbaldehyde.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[2][3] Hold eyelids open. Do not use neutralizing agents in the eye.

  • Skin Contact: Wash with soap and water.[1][2][3][4] Do not use alcohol/acetone (this increases skin absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11229345, 5-Methylisothiazole-3-carbaldehyde. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Aldehydes. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-isothiazole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Methyl-isothiazole-3-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.